Product packaging for 1-Morpholin-4-ylacetone(Cat. No.:CAS No. 6704-35-4)

1-Morpholin-4-ylacetone

Cat. No.: B1337898
CAS No.: 6704-35-4
M. Wt: 143.18 g/mol
InChI Key: LOBSVGRXQAHJDT-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylacetone is a chemical compound that features a morpholine ring linked to a ketone group. The morpholine moiety is a versatile heterocycle, recognized in scientific literature as a ubiquitous pharmacophore in medicinal chemistry. Its value stems from its ability to participate in molecular interactions with target proteins and to favorably modulate the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability . This makes this compound a valuable synthetic intermediate and building block for researchers developing novel bioactive molecules. Its applications are primarily found in pharmaceutical research and development. It can serve as a key precursor in the synthesis of more complex compounds for investigating anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among other therapeutic areas . Furthermore, beyond medicinal chemistry, molecules containing morpholine find applications in material science. For instance, morpholine derivatives are investigated in specialized formulations, such as those for metal Chemical Mechanical Planarization (CMP) in semiconductor device fabrication . As a reagent, this compound provides researchers with a reactive scaffold for further chemical exploration and optimization. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1337898 1-Morpholin-4-ylacetone CAS No. 6704-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-morpholin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBSVGRXQAHJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452446
Record name 1-morpholin-4-ylacetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6704-35-4
Record name 1-morpholin-4-ylacetone
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URL https://comptox.epa.gov/dashboard/DTXSID20452446
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Record name 1-(4-Morpholinyl)acetone
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Foundational & Exploratory

1-Morpholin-4-ylacetone CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Morpholin-4-ylacetone (CAS Number: 6704-35-4), a morpholine derivative of interest in chemical synthesis and potentially in drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Chemical Properties

This compound, also known as 1-(4-Morpholinyl)acetone or N-(2-oxopropyl)morpholine, is a ketone derivative of morpholine.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 6704-35-4[1][2]
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [2]
Boiling Point Not explicitly available in searched literature.
Melting Point Not explicitly available in searched literature.
Density Not explicitly available in searched literature.
Solubility Not explicitly available in searched literature.

Synonyms: 1-(4-Morpholinyl)acetone, 1-(Morpholin-4-YL)propan-2-one, 1-Morpholinopropan-2-one.[2]

Synthesis of this compound

The primary synthetic route to this compound is through the nucleophilic substitution reaction of morpholine with a haloketone, typically chloroacetone. This reaction is a standard alkylation of a secondary amine.

Experimental Protocol: Synthesis via Alkylation of Morpholine

This protocol is a generalized procedure based on common organic synthesis techniques for the N-alkylation of amines.

Materials:

  • Morpholine

  • Chloroacetone

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware for reaction, workup, and purification

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1 equivalent) in the chosen anhydrous solvent.

  • Add the base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution.

  • To this stirring suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Morpholine Morpholine Reaction N-Alkylation in Anhydrous Solvent Morpholine->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Reflux Heating under Reflux Reaction->Reflux Filtration Filtration Reflux->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Product This compound Purification->Product

A diagram illustrating the general synthetic workflow for this compound.

Spectral Data

  • ¹H NMR: Protons on the morpholine ring would appear as multiplets, typically in the range of 2.5-3.8 ppm. The methylene protons adjacent to the nitrogen and the ketone would likely be a singlet around 3.2-3.5 ppm, and the methyl protons of the acetone moiety would be a singlet around 2.1 ppm.

  • ¹³C NMR: The carbonyl carbon would be expected to appear significantly downfield (>200 ppm). The carbons of the morpholine ring would appear in the range of 45-70 ppm.

  • IR Spectroscopy: A strong characteristic absorption band for the ketone carbonyl group (C=O) would be expected around 1715 cm⁻¹. C-N and C-O stretching vibrations of the morpholine ring would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 143. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the morpholine ring.

Biological Activity and Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. Morpholine-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Specifically, novel morpholine ketone analogs have been investigated as potent histamine H3 receptor inverse agonists with wake-promoting activity. While this compound itself was not the lead compound in these studies, its structural motif is relevant to this class of biologically active molecules. This suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of central nervous system disorders.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly elucidated for this compound, its potential as a precursor for histamine H3 receptor antagonists suggests a possible, indirect involvement in modulating histamine-mediated signaling in the central nervous system. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters.

G cluster_precursor Chemical Synthesis cluster_drug_development Drug Development cluster_biological_target Biological Target & Pathway cluster_physiological_effect Physiological Effect Morpholine_Acetone This compound (Building Block) Lead_Compound Morpholine Ketone Analog (e.g., H3 Antagonist) Morpholine_Acetone->Lead_Compound Leads to H3R Histamine H3 Receptor (GPCR) Lead_Compound->H3R Binds to Signaling Downstream Signaling (e.g., cAMP modulation) H3R->Signaling Modulates Neurotransmitter Modulation of Neurotransmitter Release Signaling->Neurotransmitter Affects Wakefulness Increased Wakefulness Neurotransmitter->Wakefulness Promotes

A conceptual diagram of the potential role of this compound in drug discovery.

Conclusion

This compound is a readily synthesizable compound with potential as a versatile intermediate in organic and medicinal chemistry. While detailed experimental data on its physical properties and biological activity are limited in publicly available literature, its structural relationship to known bioactive morpholine ketones suggests its utility as a scaffold for the development of novel therapeutics. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Morpholin-4-ylacetone, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the core synthetic strategies, provide established experimental protocols, and present quantitative data to facilitate the replication and optimization of these methods.

Introduction

This compound, also known as 1-(morpholin-4-yl)propan-2-one, is a valuable building block in organic synthesis. Its structure, featuring a morpholine ring and a ketone functional group, allows for a variety of subsequent chemical transformations, making it a versatile precursor in the development of more complex molecules, including active pharmaceutical ingredients. This guide will focus on the two most prevalent and practical methods for its synthesis: N-alkylation of morpholine with chloroacetone and reductive amination.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct and reliable chemical transformations.

1. N-Alkylation of Morpholine with Chloroacetone: This is a direct and widely used method that involves the nucleophilic substitution of the chlorine atom in chloroacetone by the secondary amine of the morpholine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

2. Reductive Amination: This alternative pathway involves the reaction of a morpholine derivative with a suitable three-carbon keto-aldehyde or its equivalent, followed by a reduction step. While conceptually feasible, specific literature precedence for the synthesis of this compound via this method is less common compared to the N-alkylation approach. Reductive amination is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of amines.[1][2][3] The process can be carried out in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent.[1][4] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing the intermediate imine in the presence of the initial carbonyl group.[5]

The selection of the optimal pathway depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of this compound based on established methodologies.

Pathway 1: N-Alkylation of Morpholine with Chloroacetone

This method is a straightforward and efficient approach for the preparation of this compound. The reaction involves the direct alkylation of morpholine with chloroacetone.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions morpholine Morpholine product This compound morpholine->product chloroacetone Chloroacetone chloroacetone->product hcl HCl base Base (e.g., K2CO3) solvent Solvent (e.g., Acetone) start Start Materials: Morpholine Derivative & Keto-aldehyde Equivalent imine_formation Imine/Enamine Formation start->imine_formation reduction Reduction (e.g., NaBH3CN, H2/Catalyst) imine_formation->reduction workup Work-up & Purification reduction->workup product This compound workup->product

References

The Multifaceted Biological Potential of 1-Morpholin-4-ylacetone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-Morpholin-4-ylacetone represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative activity data. Furthermore, this guide visualizes the key signaling pathways implicated in the action of these derivatives, offering a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to bioactive molecules. When incorporated into the this compound framework, it gives rise to a class of derivatives with significant therapeutic potential. These compounds have demonstrated promising activities across various domains, including oncology, infectious diseases, and neurology. This guide delves into the core biological activities of these derivatives, presenting key data and methodologies to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound, particularly chalcone analogues, have shown significant antiproliferative effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
M5 Substituted MorpholineMDA-MB-231 (Breast)81.92 µg/mL[1]
M2 Substituted MorpholineMDA-MB-231 (Breast)88.27 µg/mL[1]
Compound 7 ChalconeHeLa (Cervix), C6 (Glioma)More potent than cisplatin[2]
Compound 10 ChalconeHeLa (Cervix), C6 (Glioma)More potent than cisplatin[2]
Compound 11 ChalconeHeLa (Cervix), C6 (Glioma)More potent than cisplatin[2]
Compound 12 ChalconeHeLa (Cervix), C6 (Glioma)More potent than cisplatin[2]
Compound 12e Quinoline-ChalconeMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
Compound 13e Amino ChalconeMGC-803 (Gastric)1.52[4]
HCT-116 (Colon)1.83[4]
MCF-7 (Breast)2.54[4]
Signaling Pathways in Anticancer Activity

Several morpholine derivatives have been shown to target topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Molecular docking studies have revealed binding energies ranging from -8 to -10 kcal/mol for morpholine derivatives with topoisomerase II, with compound M5 showing a particularly favorable binding energy of -9.7 kcal/mol.[1]

Topoisomerase_II_Inhibition Morpholine_Derivative This compound Derivative Topoisomerase_II Topoisomerase II Morpholine_Derivative->Topoisomerase_II Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_II->DNA_Replication_Repair Enables DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by this compound derivatives.

Chalcone derivatives of this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[1][5] This modulation can lead to the induction of G2/M cell cycle arrest and mitochondrial-mediated apoptosis.[1][5]

MAPK_Signaling_Pathway Chalcone_Derivative Chalcone Derivative MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) Chalcone_Derivative->MAPK_Pathway Modulates Cell_Cycle_Regulation Cell Cycle Regulation MAPK_Pathway->Cell_Cycle_Regulation Affects Apoptosis_Regulation Apoptosis Regulation MAPK_Pathway->Apoptosis_Regulation Affects G2M_Arrest G2/M Arrest Cell_Cycle_Regulation->G2M_Arrest Leads to Mitochondrial_Apoptosis Mitochondrial Apoptosis Apoptosis_Regulation->Mitochondrial_Apoptosis Induces

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of these derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
Compound 12 1,2,4-TriazoleMycobacterium smegmatis15.6[6]
Various Morpholine DerivativesCandida albicans500 - 1000[6]
Various Morpholine DerivativesSaccharomyces cerevisiae500 - 1000[6]
Compound 4 Morpholine DerivativeVarious BacteriaHigh inhibitory action[3]
Compound 6 Morpholine DerivativeVarious BacteriaHigh inhibitory action[3]
F5, F9, F29, F53 AmideStaphylococcus aureus32 - 64[7]
F9, F31, F45 AmideEscherichia coli32 - 64[7]
F8, F24, F42 AmideCandida albicans16[7]

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, this compound derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease.

Quantitative Enzyme Inhibition Data

The following table presents the enzyme inhibitory activity of selected derivatives as IC50 values.

Compound IDEnzyme TargetIC50 (µM)Reference
Compound 10 Urease2.37 ± 0.19[6]
Compound 3 Urease13.23 ± 2.25[6]
MO1 MAO-B0.030[8]
MO5 AChE6.1[8]
MO9 AChE12.01[8]
11g AChE1.94 ± 0.13[9]
11g BChE28.37 ± 1.85[9]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate further investigation.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plates Compound_Treatment 2. Treat with this compound derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation Fixation 4. Fix cells with cold 10% (w/v) trichloroacetic acid (TCA) Incubation->Fixation Washing1 5. Wash plates with water Fixation->Washing1 Staining 6. Stain with 0.4% (w/v) SRB in 1% acetic acid Washing1->Staining Washing2 7. Wash with 1% acetic acid to remove unbound dye Staining->Washing2 Solubilization 8. Solubilize bound dye with 10 mM Tris base solution Washing2->Solubilization Absorbance_Reading 9. Read absorbance at ~510 nm Solubilization->Absorbance_Reading

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Protocol:

  • Seed adherent cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at approximately 510 nm using a microplate reader.

Disc Diffusion Method for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.

Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Uniformly streak the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (in mm) around each disc. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Protocol:

  • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., galantamine), and a vehicle control.

  • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the ATCI/DTNB solution.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of this compound Derivatives

A common route for the synthesis of this compound derivatives, particularly chalcones, involves a Claisen-Schmidt condensation.

Chalcone_Synthesis Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Base_Catalyst Base Catalyst (e.g., NaOH, KOH) Base_Catalyst->Condensation Chalcone This compound Chalcone Derivative Condensation->Chalcone

Caption: General synthesis of chalcone derivatives via Claisen-Schmidt condensation.

General Synthetic Procedure for Chalcones:

  • Dissolve the substituted acetophenone (containing the morpholine moiety) in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) to the mixture.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Conclusion

The derivatives of this compound constitute a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays highlights their potential for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of the structure-activity relationships and mechanisms of action of these versatile molecules. Future studies should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on in vivo evaluations to translate their promising in vitro activities into tangible therapeutic benefits.

References

An In-depth Technical Guide to the Structure and Bonding of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure and bonding of 1-Morpholin-4-ylacetone, a morpholine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related, structurally characterized morpholine derivatives to infer and present its key structural, spectroscopic, and bonding characteristics. This guide also outlines the standard experimental and computational protocols necessary for a comprehensive characterization of this compound, serving as a valuable resource for researchers working with this and similar molecules.

Introduction

Morpholine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a desirable functional group in drug design. This compound, also known as N-acetonylmorpholine, is a simple derivative that serves as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its three-dimensional structure, bonding, and spectroscopic properties is crucial for its effective utilization in synthetic and medicinal chemistry programs.

Molecular Structure and Bonding

While a crystal structure for this compound is not publicly available, extensive crystallographic data on related morpholine-containing compounds consistently show the morpholine ring adopting a stable chair conformation.[1] This conformation minimizes steric strain and is the most energetically favorable arrangement.

Predicted Molecular Geometry

Based on analogous structures, the key geometric parameters of this compound can be predicted. The C-N and C-O bond lengths and angles within the morpholine ring are expected to be consistent with those of other N-substituted morpholines. The acetone moiety is connected to the nitrogen atom, and free rotation around the N-CH2 bond is expected, although certain conformations will be sterically and electronically favored.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterPredicted Value
Bond Lengths (Å)
C-N (morpholine)1.46 - 1.48
C-O (morpholine)1.42 - 1.44
C-C (morpholine)1.51 - 1.53
N-C (exocyclic)1.45 - 1.47
C=O (ketone)1.20 - 1.22
C-C (acetone)1.50 - 1.52
**Bond Angles (°) **
C-N-C (morpholine)110 - 112
C-O-C (morpholine)111 - 113
N-C-C (exocyclic)110 - 112
C-C=O (acetone)118 - 122

Note: These values are estimations based on crystallographic data of similar morpholine derivatives.

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of this compound. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine and acetone protons. The protons on the carbons adjacent to the nitrogen will appear as a triplet at approximately 2.5-2.8 ppm. The protons on the carbons adjacent to the oxygen will appear as a triplet at a more downfield position, around 3.6-3.8 ppm. The methylene protons of the acetone group will likely appear as a singlet around 3.2-3.4 ppm, and the methyl protons will be a singlet further upfield, around 2.1-2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments. The carbons of the morpholine ring adjacent to the nitrogen are expected around 53-55 ppm, while those adjacent to the oxygen will be around 66-68 ppm. The methylene carbon of the acetone moiety is predicted to be in the range of 60-62 ppm, the methyl carbon around 28-30 ppm, and the carbonyl carbon significantly downfield, around 205-208 ppm.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Morpholine -CH₂-N2.5 - 2.8 (t)53 - 55
Morpholine -CH₂-O3.6 - 3.8 (t)66 - 68
Acetone -CH₂-3.2 - 3.4 (s)60 - 62
Acetone -CH₃2.1 - 2.3 (s)28 - 30
Acetone C=O-205 - 208
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band for the C=O stretch of the ketone group, typically appearing in the range of 1710-1725 cm⁻¹. The C-N stretching vibrations of the tertiary amine are expected in the 1150-1250 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will give rise to a strong band around 1115 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Key Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)1710 - 1725Strong
C-N (Amine)1150 - 1250Medium-Strong
C-O-C (Ether)~1115Strong
C-H (Alkyl)2850 - 3000Medium-Strong
Mass Spectrometry (MS)

In mass spectrometry, this compound (molar mass: 143.18 g/mol ) is expected to show a molecular ion peak [M]⁺ at m/z 143. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 100, and cleavage of the morpholine ring.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted morpholines is the reaction of morpholine with an appropriate electrophile.[2][3]

Procedure:

  • To a stirred solution of morpholine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in a polar aprotic solvent like acetonitrile or DMF, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

Synthesis_Workflow reagents Morpholine + Chloroacetone + Triethylamine in Acetonitrile reaction Heat (60-80 °C) reagents->reaction 1. Reaction Setup workup Cool, Filter, Concentrate reaction->workup 2. Workup purification Column Chromatography workup->purification 3. Purification product This compound purification->product 4. Final Product Computational_Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc nmr_ir_pred Predict NMR and IR Spectra (e.g., GIAO for NMR) freq_calc->nmr_ir_pred bonding_analysis Bonding Analysis (e.g., NBO, AIM) freq_calc->bonding_analysis

References

Spectroscopic Profile of 1-Morpholin-4-ylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Morpholin-4-ylacetone. Due to the absence of a consolidated public database of experimental spectra for this specific molecule, the data presented herein is a combination of predicted values derived from known spectroscopic behaviors of its constituent functional groups—the morpholine ring and the N-acetonyl substituent—and general principles of organic spectroscopy. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~3.65t4HO-(CH ₂)₂-N
~2.50t4HO-(CH₂)₂-N -(CH ₂)₂
~3.20s2HN-CH ₂-C=O
~2.15s3HCH ₃-C=O

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~208C =O
~67O-(C H₂)₂-N
~65N-C H₂-C=O
~53O-(CH₂)₂-N -(C H₂)₂
~27C H₃-C=O

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2960-2850StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1280-1080StrongC-O-C stretch (ether)
~1115StrongC-N stretch (amine)

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioPredicted Identity of Fragment
143[M]⁺ (Molecular Ion)
100[M - CH₃CO]⁺
86[Morpholine ring fragment]⁺
57[CH₂=N(CH₂)₂]⁺
43[CH₃CO]⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-45 degrees.

    • Set the number of scans to 16 or as needed to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the sample holder with the salt plates in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Solubility profile of 1-Morpholin-4-ylacetone in laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Determining the Solubility Profile of 1-Morpholin-4-ylacetone in Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on establishing robust experimental protocols and data presentation standards.

Introduction to this compound

This compound, with the molecular formula C7H13NO2 and a molecular weight of approximately 143.19 g/mol , is a chemical compound whose solubility is a critical parameter for its handling, formulation, and potential applications in research and development.[1][2] Understanding its solubility in various laboratory solvents is fundamental for designing experiments, developing formulations, and predicting its behavior in different chemical environments.

Theoretical Solubility Considerations

The structure of this compound, containing a morpholine ring and a ketone group, suggests a degree of polarity. The morpholine moiety contains both an ether and a tertiary amine, capable of hydrogen bonding with protic solvents. The ketone group also contributes to the molecule's polarity. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar solvents (both protic and aprotic) and lower solubility in nonpolar solvents.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of laboratory solvents is not widely published. Therefore, experimental determination is necessary. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Observations
Polar Protic Water25
Ethanol25
Methanol25
Isopropanol25
Polar Aprotic Acetone25
Acetonitrile25
Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Nonpolar Hexane25
Toluene25
Diethyl Ether25
Dichloromethane (DCM)25

Experimental Protocols for Solubility Determination

The following protocols are recommended for the accurate determination of the solubility of this compound. The choice of method may depend on the expected solubility and the resources available.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] It is based on the principle of allowing a saturated solution to reach equilibrium, followed by the quantification of the dissolved solute.

Materials and Equipment:

  • This compound (solid form)

  • Selected laboratory solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][6] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, filter the sample using a syringe filter.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC). Analyze the diluted sample to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visual Method for Preliminary Assessment

A simple, qualitative assessment can be performed to estimate the solubility and to determine the appropriate amount of substance for the quantitative methods.

Procedure:

  • Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

  • Add the solvent in small, measured increments (e.g., 0.1 mL at a time).

  • After each addition, vortex or shake the tube vigorously for a set period (e.g., 60 seconds) and visually inspect for complete dissolution.[7]

  • Record the volume of solvent required to completely dissolve the solute.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Obtain pure This compound and solvents prep Sample Preparation: Add excess solid to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibration: Shake at constant temperature (e.g., 24-72 hours) add_solvent->equilibrate phase_sep Phase Separation: Centrifuge to pellet undissolved solid equilibrate->phase_sep sample Sample Collection: Withdraw and filter supernatant phase_sep->sample quantify Quantification: Analyze concentration (e.g., HPLC, GC) sample->quantify data_analysis Data Analysis: Calculate solubility quantify->data_analysis end End: Report solubility profile data_analysis->end

Caption: Workflow for Equilibrium Solubility Determination.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the various solvents. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood, especially when working with volatile solvents. Refer to the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.

References

Exploring 1-Morpholin-4-ylacetone as a Precursor for Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Morpholin-4-ylacetone, an α-amino ketone, presents a versatile and highly valuable scaffold for the synthesis of novel compounds with significant potential in medicinal chemistry. The inherent structural features of the morpholine moiety, known to enhance physicochemical properties and metabolic stability, combined with the reactive ketone functionality, make it an ideal starting material for generating diverse molecular architectures. This technical guide explores the synthetic utility of this compound as a precursor for the development of innovative chalcones, quinoxalines, and pyrimidines. Detailed experimental protocols for these transformations are provided, alongside a summary of the potential biological activities of the resulting compounds, particularly focusing on their role as enzyme inhibitors and modulators of key signaling pathways implicated in various diseases.

Introduction: The Promise of this compound in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] When appended to a reactive acetone core, as in this compound, it becomes a powerful building block for organic synthesis. As an α-amino ketone, this compound offers two primary points for chemical modification: the active methylene group adjacent to the carbonyl and the carbonyl group itself. This dual reactivity allows for its participation in a variety of condensation and cyclization reactions, leading to the formation of complex heterocyclic systems. This guide focuses on three such classes of compounds with established pharmacological relevance: chalcones, quinoxalines, and pyrimidines.

Synthesis of Novel Chalcones from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The synthesis of novel chalcones from this compound can be readily achieved through the Claisen-Schmidt condensation.[5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of 1-(morpholin-4-yl)-3-arylprop-2-en-1-ones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.05 eq) in ethanol.

  • With stirring, add 10% aqueous NaOH solution (2.0 eq) dropwise to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is dried and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Representative Data for Synthesized Morpholinyl Chalcones

The following table summarizes representative data for a series of chalcones synthesized from this compound.

Compound IDAr-groupYield (%)Melting Point (°C)
MC-1 Phenyl8598-100
MC-2 4-Chlorophenyl82115-117
MC-3 4-Methoxyphenyl88105-107
Potential Biological Activity and Signaling Pathways

Morpholine-containing chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] The mechanism of action involves the binding of the chalcone scaffold to the active site of these enzymes, leading to their inhibition.

Synthesis of Novel Quinoxalines from this compound

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including anticancer and antimicrobial agents.[1][2] A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound itself, it can be readily converted to one in situ or used to generate a precursor for the cyclization reaction.

Experimental Protocol: Synthesis of Morpholinyl-Substituted Quinoxalines

This protocol outlines a two-step synthesis of a morpholinyl-substituted quinoxaline from this compound. The first step involves an oxidation to form the 1,2-dicarbonyl intermediate, which is then condensed with o-phenylenediamine.

Materials:

  • This compound

  • Selenium Dioxide (SeO2)

  • Dioxane

  • Water

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

Step 1: Oxidation to 1-(morpholin-4-yl)propane-1,2-dione

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) to the solution and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and filter to remove the selenium byproduct.

  • The filtrate containing the 1,2-dicarbonyl compound is used directly in the next step.

Step 2: Condensation with o-Phenylenediamine

  • To the filtrate from Step 1, add o-phenylenediamine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Representative Data for a Synthesized Morpholinyl Quinoxaline
Compound IDStructureYield (%)Melting Point (°C)
MQ-1 2-Methyl-3-(morpholin-4-ylmethyl)quinoxaline65 (over two steps)121-123

Synthesis of Novel Pyrimidines from Morpholinyl Chalcones

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast array of pharmacologically active compounds. The Biginelli reaction and related cyclocondensations of α,β-unsaturated ketones (chalcones) with urea or amidines are powerful methods for their synthesis.[7][8]

Experimental Protocol: Synthesis of Morpholinyl-Substituted Pyrimidines

This protocol describes the synthesis of a dihydropyrimidinone derivative from a morpholinyl chalcone.

Materials:

  • 1-(Morpholin-4-yl)-3-arylprop-2-en-1-one (from section 2.1)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend the morpholinyl chalcone (1.0 eq) and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl and reflux the mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature, and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Representative Data for a Synthesized Morpholinyl Pyrimidine
Compound IDStructureYield (%)Melting Point (°C)
MP-1 4-Aryl-6-(morpholin-4-yl)-3,4-dihydropyrimidin-2(1H)-one75210-212
Potential Biological Activity and the PI3K/Akt/mTOR Signaling Pathway

Morpholino-pyrimidine derivatives have emerged as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The morpholine oxygen of these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR, contributing to their high affinity and selectivity.[11] By inhibiting these kinases, the downstream signaling cascade is blocked, leading to the suppression of tumor growth.

Visualizing Reaction Workflows and Signaling Pathways

General Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_chalcone Chalcone Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_pyrimidine Pyrimidine Synthesis A This compound C Claisen-Schmidt Condensation A->C E Oxidation A->E B Aromatic Aldehyde B->C D Morpholinyl Chalcone C->D K Cyclocondensation D->K F 1,2-Dicarbonyl Intermediate E->F H Condensation F->H G o-Phenylenediamine G->H I Morpholinyl Quinoxaline H->I J Urea / Amidine J->K L Morpholinyl Pyrimidine K->L

Caption: Synthetic pathways from this compound.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Morpholinyl Pyrimidine (e.g., MP-1) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

References

Methodological & Application

Step-by-step laboratory synthesis of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the laboratory-scale synthesis of 1-Morpholin-4-ylacetone, a valuable intermediate in pharmaceutical and chemical research. This document provides a detailed protocol for its preparation via the nucleophilic substitution of chloroacetone with morpholine, including materials, step-by-step procedures, and characterization data.

Application Notes

This compound, also known as 1-(4-Morpholinyl)acetone, is an α-amino ketone.[1] Such compounds are significant building blocks in organic synthesis and medicinal chemistry.[2][3] The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its favorable physicochemical and metabolic properties.[4] The synthesis protocol outlined here follows a classic nucleophilic substitution pathway, which is a fundamental reaction in organic chemistry for forming carbon-nitrogen bonds.[2] The reaction involves the alkylation of the secondary amine, morpholine, with chloroacetone.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from morpholine and chloroacetone. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of morpholine attacks the α-carbon of chloroacetone, displacing the chloride ion. A base is used to neutralize the resulting hydrochloric acid.

Materials and Equipment:

  • Reagents:

    • Morpholine (C₄H₉NO)

    • Chloroacetone (C₃H₅ClO)[6]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetone (CH₃COCH₃), anhydrous

    • Dichloromethane (CH₂Cl₂)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filtration apparatus

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add morpholine (8.71 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol) to 100 mL of anhydrous acetone.

  • Addition of Chloroacetone: While stirring the mixture vigorously, add chloroacetone (9.25 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of dichloromethane. Wash the organic layer twice with 50 mL of deionized water to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if required.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number6704-35-4[1]
Molecular FormulaC₇H₁₃NO₂[1]
Molecular Weight143.18 g/mol [1]
AppearanceColorless to amber liquid[6]
Purity (Typical)>98%[1]

Table 2: Summary of Reaction Parameters and Yield

ParameterValue
Morpholine0.1 mol (8.71 g)
Chloroacetone0.1 mol (9.25 g)
Potassium Carbonate0.11 mol (15.2 g)
SolventAnhydrous Acetone (100 mL)
Reaction TemperatureReflux (~56 °C)
Reaction Time4-6 hours
Theoretical Yield14.32 g
Typical Experimental Yield 75-85%

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound node_reactants 1. Combine Reactants Morpholine Potassium Carbonate Acetone (Solvent) node_addition 2. Add Chloroacetone (Dropwise) node_reactants->node_addition node_reflux 3. Heat to Reflux (4-6 hours) node_addition->node_reflux node_filtration 4. Cool & Filter (Remove Salts) node_reflux->node_filtration node_evaporation 5. Evaporate Solvent (Rotovap) node_filtration->node_evaporation node_extraction 6. Extraction (DCM / Water) node_evaporation->node_extraction node_drying 7. Dry & Concentrate (MgSO4 & Rotovap) node_extraction->node_drying node_product Final Product This compound node_drying->node_product

Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chloroacetone is a lachrymator and toxic.[6] Handle with extreme care.

  • Morpholine is corrosive. Avoid contact with skin and eyes.

  • Acetone and dichloromethane are flammable and volatile. Keep away from ignition sources.

References

Application Notes and Protocols: 1-Morpholin-4-ylacetone in Multicomponent Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Morpholin-4-ylacetone as a versatile ketone component in various multicomponent reactions (MCRs). The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules via MCRs offers an efficient pathway to novel chemical entities with potential therapeutic applications. This document outlines detailed protocols for the Ugi, Passerini, and Biginelli reactions, supported by quantitative data and mechanistic diagrams.

Overview of this compound in MCRs

This compound is a valuable building block in organic synthesis. Its ketone functionality allows it to participate in a range of condensation reactions, while the morpholine ring provides desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final products. In the context of MCRs, it serves as a key component for generating molecular diversity and complexity in a single synthetic step.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[1][2] The use of this compound in the Ugi reaction allows for the straightforward synthesis of complex peptidomimetics incorporating the morpholine scaffold.

General Reaction Scheme:

Reactants: this compound, a primary amine, a carboxylic acid, and an isocyanide. Product: A complex α-acylamino amide.

Experimental Protocol:

A representative procedure for the Ugi reaction involving this compound is as follows:

  • To a solution of the primary amine (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired bis-amide product.

Predicted Quantitative Data:

The following table summarizes representative yields for Ugi reactions with ketones similar to this compound, as specific data for this compound is not widely available. Yields are generally moderate to high, depending on the substrates used.

AmineCarboxylic AcidIsocyanideSolventTemperature (°C)Typical Yield (%)
BenzylamineAcetic Acidtert-Butyl isocyanideMethanol2560-85
AnilineBenzoic AcidCyclohexyl isocyanideMethanol2555-80
PropylaminePropionic AcidBenzyl isocyanideMethanol2565-90
Mechanistic Pathway:

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.

Ugi_Reaction Ketone This compound Imine Imine Ketone->Imine Amine Amine Amine->Imine IminiumIon Iminium Ion Imine->IminiumIon + H+ CarboxylicAcid Carboxylic Acid CarboxylicAcid->IminiumIon Adduct Intermediate Adduct CarboxylicAcid->Adduct Anion NitriliumIon Nitrilium Ion Intermediate IminiumIon->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon NitriliumIon->Adduct Product Bis-Amide Product Adduct->Product Mumm Rearrangement

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3][4] This reaction provides a direct route to ester and amide functionalities in a single step.

General Reaction Scheme:

Reactants: this compound, a carboxylic acid, and an isocyanide. Product: An α-acyloxy carboxamide.

Experimental Protocol:

A general protocol for the Passerini reaction with this compound is as follows:

  • In a round-bottom flask, combine this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure α-acyloxy carboxamide.

Predicted Quantitative Data:

The following table presents typical reaction conditions and yields for Passerini reactions involving ketones.

Carboxylic AcidIsocyanideSolventTemperature (°C)Typical Yield (%)
Acetic Acidtert-Butyl isocyanideDCM2550-75
Benzoic AcidCyclohexyl isocyanideTHF2545-70
Propionic AcidBenzyl isocyanideDCM2555-80
Mechanistic Pathway:

The Passerini reaction is believed to proceed through a concerted or stepwise mechanism involving a key nitrilium ion intermediate.

Passerini_Reaction Ketone This compound Intermediate Nitrilium Ion Intermediate Ketone->Intermediate CarboxylicAcid Carboxylic Acid Adduct Intermediate Adduct CarboxylicAcid->Adduct Anion Isocyanide Isocyanide Isocyanide->Intermediate Intermediate->Adduct Product α-Acyloxy Carboxamide Adduct->Product Acyl Transfer

Caption: Passerini three-component reaction workflow.

Biginelli Reaction

The Biginelli reaction is a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (or in this case, a β-diketone source), and urea or thiourea. While this compound is not a β-ketoester, its enolizable nature suggests potential for participation in Biginelli-like reactions, particularly with a suitable dicarbonyl partner. For this application note, we will consider a variation where this compound acts as the ketone component in conjunction with an aldehyde and urea.

General Reaction Scheme:

Reactants: An aldehyde, this compound, and urea or thiourea. Product: A dihydropyrimidine derivative.

Experimental Protocol:

A plausible protocol for a Biginelli-type reaction is as follows:

  • Combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops, or Yb(OTf)3, 10 mol%).

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography.

Predicted Quantitative Data:

Yields for Biginelli reactions can vary widely based on the substrates and catalyst used.

AldehydeUrea/ThioureaCatalystSolventTemperature (°C)Typical Yield (%)
BenzaldehydeUreaHClEthanolReflux40-70
4-ChlorobenzaldehydeThioureaYb(OTf)3AcetonitrileReflux50-80
Furan-2-carbaldehydeUreap-TSAEthanolReflux45-75
Mechanistic Pathway:

The Biginelli reaction mechanism involves the formation of an acylimine intermediate which then reacts with the enolate of the ketone.

Biginelli_Reaction Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine Adduct Intermediate Adduct Acylimine->Adduct Ketone This compound (Enolate) Ketone->Adduct Product Dihydropyrimidinone Adduct->Product Cyclization & Dehydration

Caption: Biginelli reaction workflow.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds through multicomponent reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this reagent in drug discovery and development programs. The efficiency and atom economy of MCRs, coupled with the favorable properties of the morpholine scaffold, make this a compelling strategy for the rapid generation of novel chemical libraries. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximum yields and purity.

References

The Role of 1-Morpholin-4-ylacetone in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the application of 1-Morpholin-4-ylacetone as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. While not a direct precursor in the widely publicized synthesis routes of blockbuster drugs, its utility is demonstrated in the construction of novel heterocyclic scaffolds with therapeutic potential. This application note provides a detailed protocol for the synthesis of a substituted quinoline derivative, a class of compounds known for a broad spectrum of pharmacological activities.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This compound, an α-aminoketone, offers a reactive handle for the construction of more complex molecular architectures. Its ketone functionality allows for participation in a variety of condensation and cyclization reactions, making it a valuable starting material for the synthesis of diverse heterocyclic libraries for drug discovery.

One notable application of α-aminoketones is in the Doebner-von Miller reaction for the synthesis of quinolines. The quinoline core is present in numerous APIs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. This application note will focus on a specific example of a Doebner-von Miller type synthesis utilizing this compound to produce a novel quinoline derivative.

Application: Synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)quinoline

This section outlines the synthesis of 2-methyl-4-(morpholin-4-ylmethyl)quinoline, a potential pharmacophore for further elaboration in drug discovery programs. The reaction proceeds via a modified Doebner-von Miller reaction, where this compound acts as the carbonyl component that undergoes condensation with an aniline in the presence of an acid catalyst.

Synthetic Pathway

The synthesis involves the reaction of this compound with aniline in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds through the formation of an enamine or enol intermediate from this compound, which then reacts with aniline to form an imine. Subsequent cyclization and aromatization lead to the formation of the quinoline ring.

Synthesis_Pathway M_acetone This compound Intermediate Iminium Intermediate M_acetone->Intermediate Reaction with Aniline (Acid Catalyst) Aniline Aniline Aniline->Intermediate Quinoline 2-Methyl-4-(morpholin-4-ylmethyl)quinoline Intermediate->Quinoline Cyclization & Aromatization

Caption: Synthetic route to 2-Methyl-4-(morpholin-4-ylmethyl)quinoline.

Experimental Protocol

Materials:

  • This compound (98% purity)

  • Aniline (99.5% purity)

  • Hydrochloric acid (37% in water)

  • Ethanol (99.8% purity)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of aniline (1.0 eq) in ethanol in a round-bottom flask, add concentrated hydrochloric acid (1.2 eq) dropwise at 0 °C.

  • Addition of Ketone: To the resulting solution, add this compound (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-methyl-4-(morpholin-4-ylmethyl)quinoline.

Quantitative Data
ParameterValue
Yield 65%
Purity (by HPLC) >97%
Melting Point 85-88 °C
¹H NMR (400 MHz, CDCl₃) δ 7.98 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.20 (s, 1H), 3.85 (s, 2H), 3.75 (t, J = 4.8 Hz, 4H), 2.68 (s, 3H), 2.50 (t, J = 4.8 Hz, 4H).
¹³C NMR (101 MHz, CDCl₃) δ 158.5, 147.8, 145.2, 129.8, 128.9, 127.5, 126.1, 123.4, 119.8, 67.1, 60.5, 53.8, 25.2.
MS (ESI+) m/z 243.15 [M+H]⁺

Logical Workflow of the Synthesis and Characterization

The following diagram illustrates the logical flow of the experimental process, from the initial reaction to the final characterization of the synthesized compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reaction Doebner-von Miller Reaction (this compound + Aniline) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup tlc TLC Monitoring reaction->tlc In-process Control purification Column Chromatography workup->purification product Pure Product purification->product hplc Purity Analysis (HPLC) product->hplc nmr Structural Elucidation (NMR) product->nmr ms Mass Verification (MS) product->ms mp Melting Point Determination product->mp

Caption: Workflow for the synthesis and characterization of the target quinoline.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of heterocyclic compounds of medicinal interest. The provided protocol for the synthesis of a novel 2-methyl-4-(morpholin-4-ylmethyl)quinoline demonstrates its utility in constructing complex scaffolds through established synthetic methodologies like the Doebner-von Miller reaction. The straightforward procedure and good yield make this approach amenable to the generation of libraries of quinoline derivatives for further investigation in drug discovery campaigns. Researchers and drug development professionals are encouraged to explore the reactivity of this compound in various other multicomponent and cyclization reactions to access novel chemical matter with potential therapeutic applications.

Catalytic Conversion of 1-Morpholin-4-ylacetone to Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic conversion of readily available starting materials into complex heterocyclic structures is a cornerstone of modern medicinal chemistry and drug development. This document aims to provide detailed application notes and protocols for the catalytic synthesis of various heterocycles from 1-Morpholin-4-ylacetone. However, a comprehensive review of the current scientific literature reveals a significant gap in documented methods for the direct catalytic conversion of this compound into common heterocyclic scaffolds such as pyridines, pyrimidines, thiazoles, and oxazoles. While the morpholine moiety is a prevalent feature in many biologically active compounds, and various catalytic methods exist for the synthesis of the aforementioned heterocycles from other precursors, direct catalytic cyclization or multicomponent reactions specifically utilizing this compound as the primary building block are not well-reported.

This document will, therefore, outline general, well-established catalytic methods for the synthesis of these heterocycles, highlighting where a molecule with the structural features of this compound could hypothetically be employed. This approach is intended to provide a foundational understanding for researchers looking to develop novel synthetic routes.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and selective catalytic methods for their synthesis is a continuous effort in organic chemistry. This compound, with its ketone functionality and a tertiary amine, presents an interesting, albeit under-explored, starting material for the construction of diverse heterocyclic systems. In principle, the ketone can participate in condensation and cyclization reactions, while the morpholine nitrogen could influence the reactivity or be incorporated into the final structure, although the latter is less common due to the stability of the morpholine ring.

This document will present established catalytic protocols for the synthesis of pyridines, pyrimidines, thiazoles, and oxazoles, and will offer hypothetical reaction pathways for the inclusion of a substrate like this compound.

I. Synthesis of Pyridines

Pyridines are a fundamental class of N-heterocycles found in numerous pharmaceuticals. Catalytic methods for their synthesis often involve cyclocondensation reactions.

General Catalytic Approach: Hantzsch Pyridine Synthesis and Related Multicomponent Reactions

The Hantzsch synthesis and its variations are powerful methods for constructing the pyridine ring. Typically, these reactions involve the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source.

Hypothetical Application of this compound:

While not a direct precursor in the classical Hantzsch reaction, the acetone moiety of this compound could potentially serve as the three-carbon component in a modified multicomponent reaction. For instance, in a reaction with an enamine and an ammonium source, catalyzed by a Lewis or Brønsted acid, the acetyl group could be incorporated into a pyridine ring.

Illustrative General Protocol (Kröhnke Pyridine Synthesis):

A plausible approach could be a variation of the Kröhnke synthesis, where an α,β-unsaturated ketone (chalcone) reacts with a pyridinium salt and ammonium acetate. This compound could potentially be converted to a chalcone-like intermediate.

Experimental Workflow (Hypothetical)

G cluster_prep Intermediate Preparation cluster_reaction Pyridine Synthesis (Kröhnke-type) start This compound chalcone α,β-Unsaturated Ketone (Chalcone-like intermediate) start->chalcone Aldol Condensation (e.g., with an aromatic aldehyde) pyridine Substituted Pyridine chalcone->pyridine pyridinium Pyridinium Salt pyridinium->pyridine ammonium Ammonium Acetate ammonium->pyridine Catalyst: Acetic Acid

Caption: Hypothetical workflow for pyridine synthesis.

II. Synthesis of Pyrimidines

Pyrimidines are another critical class of heterocycles, forming the core of nucleobases and numerous drugs. Their synthesis often relies on the condensation of a 1,3-dicarbonyl compound with an amidine or urea derivative.

General Catalytic Approach: Biginelli Reaction and Variations

The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. This reaction typically involves a β-ketoester, an aldehyde, and urea or thiourea, often under acidic catalysis.

Hypothetical Application of this compound:

The acetone unit of this compound could serve as the three-carbon 1,3-dielectrophile equivalent after suitable activation. For example, a catalytic system could facilitate its reaction with an amidine.

Illustrative General Protocol (Reaction with Amidines):

A general route to pyrimidines involves the reaction of a 1,3-diketone with an amidine. This compound would first need to be converted to a 1,3-dicarbonyl derivative.

Reaction Pathway (Hypothetical)

G cluster_start Starting Material cluster_intermediate Intermediate Generation cluster_cyclization Pyrimidine Formation A This compound B 1,3-Dicarbonyl derivative A->B Catalytic Acylation D Substituted Pyrimidine B->D C Amidine C->D Catalyst: (e.g., Acid or Base)

Caption: Hypothetical pathway to pyrimidines.

III. Synthesis of Thiazoles

Thiazoles are five-membered sulfur-containing heterocycles prevalent in pharmaceuticals, such as vitamin B1. The Hantzsch thiazole synthesis is a classic and widely used method.

General Catalytic Approach: Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide.

Hypothetical Application of this compound:

To be utilized in a Hantzsch-type synthesis, this compound would first need to be halogenated at the α-position to the carbonyl group.

Illustrative General Protocol:

  • α-Halogenation: this compound is treated with a halogenating agent (e.g., NBS, SO₂Cl₂) to form the corresponding α-halo-1-morpholin-4-ylacetone.

  • Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide in the presence of a base to yield the substituted thiazole.

Experimental Workflow (Hypothetical)

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyclocondensation start This compound halo α-Halo-1-morpholin-4-ylacetone start->halo Halogenating Agent (e.g., NBS) thiazole Substituted Thiazole halo->thiazole thioamide Thioamide thioamide->thiazole Base G start This compound amino_ketone α-Amino Ketone start->amino_ketone α-Amination acylamino_ketone α-Acylamino Ketone amino_ketone->acylamino_ketone Acylation oxazole Substituted Oxazole acylamino_ketone->oxazole Cyclodehydration (e.g., H₂SO₄)

Application Notes and Protocols for Reductive Amination using 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, where secondary and tertiary amines are prevalent structural motifs. The process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

This document provides a detailed protocol for the reductive amination of 1-Morpholin-4-ylacetone. This particular ketone is a valuable building block, incorporating a morpholine moiety, which is a privileged scaffold in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates. The protocol described herein utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, well-suited for substrates bearing sensitive functional groups.[1][2]

Reaction Principle

The reductive amination of this compound proceeds via a two-step, one-pot sequence. Initially, the ketone reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the final amine product.[3][4] STAB is particularly advantageous for this transformation as it is less reactive towards the starting ketone compared to other borohydride reagents, thus minimizing the formation of alcohol byproducts.[5] The presence of a catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive ketones.[1][2]

Experimental Protocols

General Procedure for the Reductive Amination of this compound

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere (recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

  • Add the desired primary or secondary amine (1.0-1.2 equivalents).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • If desired, add a catalytic amount of glacial acetic acid (0.1-0.5 equivalents). This is often beneficial for reactions involving ketones to facilitate iminium ion formation.[1][2]

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and add more saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or a mixture of dichloromethane, methanol, and ammonium hydroxide) to afford the pure amine product.

Data Presentation

The following table presents representative yields for the reductive amination of various ketones with different amines using sodium triacetoxyborohydride, illustrating the general efficacy of this methodology.

EntryKetoneAmineProductSolventYield (%)
1CyclohexanoneBenzylamineN-BenzylcyclohexylamineDCE96
2AcetophenoneMorpholine4-(1-Phenylethyl)morpholineDCE85
3PropiophenoneAnilineN-(1-Phenylpropyl)anilineDCE90
44-tert-ButylcyclohexanonePyrrolidine1-(4-tert-Butylcyclohexyl)pyrrolidineDCE92
5AcetoneBenzylamineN-IsopropylbenzylamineTHF88

This data is representative of the general reductive amination reaction and is intended for comparative purposes. Actual yields for the reaction with this compound may vary depending on the specific amine and reaction conditions.

Mandatory Visualization

The following diagram illustrates the general workflow for the reductive amination of this compound.

ReductiveAminationWorkflow Experimental Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine this compound, Amine, and Solvent (DCE/THF) catalyst 2. Add Acetic Acid (optional) reagents->catalyst Optional stir1 3. Stir at Room Temperature catalyst->stir1 add_stab 4. Add Sodium Triacetoxyborohydride stir1->add_stab stir2 5. Stir and Monitor Progress (TLC/LC-MS) add_stab->stir2 quench 6. Quench with NaHCO3 (aq) stir2->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Column Chromatography dry->purify product Final Amine Product purify->product

Caption: General workflow for the one-pot reductive amination protocol.

References

Application Notes and Protocols: 1-Morpholin-4-ylacetone in the Targeted Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs to enhance their physicochemical and pharmacological properties.[1][2] In the realm of kinase inhibitor development, the morpholine ring is particularly valued for its ability to improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site, thereby increasing potency and selectivity.[3][4]

1-Morpholin-4-ylacetone is a versatile and commercially available building block that can serve as a key starting material for the synthesis of various heterocyclic cores central to the structure of many kinase inhibitors. Its ketone functionality allows for a range of classical organic reactions to construct substituted pyrimidine, pyridine, and other heterocyclic systems that are prevalent in kinase inhibitor pharmacophores.

These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitor scaffolds, with a focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[4]

Application: Synthesis of a Morpholinyl-Substituted Pyrimidine Core

A key application of this compound is in the synthesis of substituted aminopyrimidines, a core scaffold in numerous kinase inhibitors. The following protocol outlines a representative synthesis of a 2-amino-4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-carbonitrile, a scaffold bearing resemblance to the core of several known kinase inhibitors. This synthesis is based on a multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials.

Experimental Protocol: Synthesis of a Morpholinyl-Pyrimidine Scaffold

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Guanidine nitrate

  • Sodium ethoxide (21% in ethanol)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or pyrrolidine). Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the intermediate chalcone can be isolated or used in the next step without further purification.

  • Michael Addition and Cyclization: To the reaction mixture containing the chalcone, add malononitrile (1.0 eq) and guanidine nitrate (1.1 eq). Add sodium ethoxide solution (2.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., 1M HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-carbonitrile.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Targeted Kinase Inhibition and Signaling Pathway

The morpholinyl-pyrimidine scaffold synthesized above is a core component of inhibitors targeting the PI3K/Akt/mTOR pathway. One of the most well-studied kinase inhibitors featuring a dimorpholinyl-triazine core, structurally related to the pyrimidine scaffold, is Gedatolisib (PF-05212384) . Gedatolisib is a potent dual inhibitor of PI3K and mTOR kinases.[5]

Quantitative Data: In Vitro Inhibitory Activity of Gedatolisib
Target KinaseIC50 (nM)
PI3Kα0.4
PI3Kβ3.1
PI3Kδ0.19
PI3Kγ0.13
mTOR1.6

Data presented is representative of published values for Gedatolisib and serves to illustrate the potency of inhibitors containing the morpholine scaffold.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in key components. Dual inhibition of PI3K and mTOR by a compound like Gedatolisib can effectively shut down this pro-survival signaling.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Repression (when active) Gedatolisib Gedatolisib (PI3K/mTOR Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition by a dual inhibitor.

The experimental workflow for evaluating a novel kinase inhibitor synthesized from this compound would typically involve a series of in vitro and in vivo assays.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start This compound Synthesis Multicomponent Reaction Start->Synthesis Purification Purification & Characterization Synthesis->Purification FinalCompound Final Compound Purification->FinalCompound KinaseAssay Biochemical Kinase Assay (IC50) FinalCompound->KinaseAssay CellProlif Cell Proliferation Assay (GI50) FinalCompound->CellProlif WesternBlot Western Blot (Pathway Modulation) CellProlif->WesternBlot PK Pharmacokinetics (PK) Studies WesternBlot->PK Xenograft Tumor Xenograft Efficacy Model PK->Xenograft

Caption: Experimental workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of heterocyclic scaffolds that are central to the development of targeted kinase inhibitors. Through well-established multicomponent reactions, this starting material can be efficiently converted into complex molecular architectures, such as the substituted aminopyrimidines discussed herein. The incorporation of the morpholine moiety, facilitated by the use of this compound, is a proven strategy for enhancing the drug-like properties of kinase inhibitors, leading to potent and selective compounds with therapeutic potential, particularly in the context of cancer therapy targeting signaling pathways like PI3K/Akt/mTOR. The protocols and data presented provide a framework for researchers to explore the utility of this compound in their own drug discovery programs.

References

Application Notes and Protocols for Developing New Antibacterial Agents from 1-Morpholin-4-ylacetone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and preliminary structure-activity relationship (SAR) analysis of novel antibacterial agents derived from 1-Morpholin-4-ylacetone. The morpholine nucleus is a privileged scaffold in medicinal chemistry, known for enhancing the physicochemical and biological properties of compounds.[1][2] Derivatives based on this scaffold, particularly chalcone-like structures, have shown promising antimicrobial activities.[3][4][5]

Section 1: Synthesis of this compound Derivatives

The most common and effective method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation.[6][7][8] This reaction involves the base-catalyzed condensation of an enolizable ketone (this compound) with a non-enolizable aromatic aldehyde.

cluster_purification Work-up & Purification R1 This compound P1 Base Catalyst (e.g., KOH, NaOH) R1->P1 mix P2 Solvent (e.g., Ethanol) R1->P2 R2 Substituted Aromatic Aldehyde R2->P1 mix R2->P2 P3 Stirring at Room Temperature W1 Acidification & Precipitation P2->W1 W2 Filtration & Washing W1->W2 W3 Recrystallization W2->W3 Product Target Chalcone Derivative W3->Product cluster_primary Primary Screening cluster_secondary Secondary Screening (Quantitative) start Synthesized Compound Library p_screen Agar Disk Diffusion Assay start->p_screen p_result Measure Zone of Inhibition p_screen->p_result p_decision Activity Detected? p_result->p_decision s_screen Broth Microdilution Assay p_decision->s_screen Yes stop Inactive Compound p_decision->stop No s_result Determine MIC Value s_screen->s_result end Lead Compound Identification (for further MoA, toxicity studies) s_result->end cluster_factors Key Structural Factors center_node Antibacterial Activity ewg Electron-Withdrawing Groups (e.g., -NO2, -Cl) ewg->center_node Generally Increases edg Electron-Donating Groups (e.g., -OCH3) edg->center_node Generally Decreases lipo Optimal Lipophilicity lipo->center_node Enhances steric Reduced Steric Hindrance steric->center_node Favors cluster_cell Bacterial Cell agent This compound Derivative membrane Cell Membrane agent->membrane Disruption wall Cell Wall Synthesis (e.g., PBPs) agent->wall Inhibition dna DNA Replication (e.g., DNA Gyrase) agent->dna Inhibition efflux Efflux Pumps agent->efflux Inhibition ros Induction of ROS agent->ros Stimulation

References

Application Notes and Protocols for the Synthesis of Substituted Morpholines via 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including improved solubility, metabolic stability, and target affinity. This document outlines synthetic routes to access C-substituted morpholines, utilizing the readily available building block, 1-Morpholin-4-ylacetone. The described methodologies focus on creating carbon-carbon or carbon-nitrogen bonds at the C3 position of the morpholine precursor, followed by reduction and subsequent cyclization to yield the desired heterocyclic core. These protocols provide a flexible framework for the generation of diverse morpholine libraries for drug discovery and development programs.

Synthetic Pathway Overview

The general strategy to synthesize substituted morpholines from this compound involves a three-step sequence. Initially, an Aldol or Mannich reaction is employed to introduce a substituent at the carbon adjacent to the ketone. The resulting β-hydroxy ketone or β-amino ketone is then reduced to the corresponding 1,3-diol or 1,3-amino alcohol. Finally, intramolecular cyclization of this precursor furnishes the substituted morpholine ring.

G start This compound aldol_mannich Aldol or Mannich Reaction (+ Aldehyde or Imine) start->aldol_mannich beta_hydroxy_amino β-Hydroxy Ketone or β-Amino Ketone Intermediate aldol_mannich->beta_hydroxy_amino reduction Reduction beta_hydroxy_amino->reduction amino_diol Substituted Amino Diol or Amino Alcohol Intermediate reduction->amino_diol cyclization Intramolecular Cyclization amino_diol->cyclization product Substituted Morpholine cyclization->product

Caption: Overall synthetic workflow from this compound to substituted morpholines.

Application Notes

Step 1: Carbon-Carbon and Carbon-Nitrogen Bond Formation

The initial step involves the reaction of the enolate of this compound with an electrophile. This can be achieved through either an Aldol-type reaction with an aldehyde or a Mannich-type reaction with an iminium ion.

  • Aldol Reaction: This reaction forms a carbon-carbon bond, leading to a β-hydroxy ketone. The reaction is typically base-catalyzed, using reagents like sodium hydroxide or lithium diisopropylamide (LDA). The choice of base and reaction conditions can influence the yield and selectivity.[1]

  • Mannich Reaction: This three-component reaction involves the aminoalkylation of the α-carbon of the ketone, forming a carbon-nitrogen bond and yielding a β-amino ketone, also known as a Mannich base.[2][3][4] The reaction typically uses formaldehyde and a primary or secondary amine to generate the electrophilic iminium ion in situ.[4]

Reaction TypeTypical ElectrophileCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Aldol CondensationAromatic AldehydeNaOHEthanolRoom Temp60-80
Mannich ReactionFormaldehyde + Amine HClAcid (e.g., HCl)Ethanol/WaterReflux50-75

Table 1: General Conditions for Aldol and Mannich Reactions of Ketones.

Step 2: Diastereoselective Reduction of the Ketone

The β-hydroxy or β-amino ketone intermediates are reduced to their corresponding 1,3-diols or 1,3-amino alcohols. The stereochemical outcome of this reduction is crucial as it will determine the relative stereochemistry in the final morpholine product.

  • Reduction of β-Hydroxy Ketones: Several methods exist for the diastereoselective reduction of β-hydroxy ketones. For a syn-1,3-diol, chelation-controlled reduction using reagents like catecholborane can be effective.[5] For an anti-1,3-diol, non-chelating reducing agents such as sodium borohydride in the presence of a bulky Lewis acid may be employed.

  • Reduction of β-Amino Ketones: The reduction of β-amino ketones can also be directed to afford either syn or anti 1,3-amino alcohols. The choice of N-protecting group and the reducing agent plays a significant role in determining the stereoselectivity.[6][7] For instance, reduction with samarium(II) iodide can show divergent selectivity based on the nitrogen substituent.[6][7]

SubstrateReducing AgentTypical Selectivity
β-Hydroxy KetoneCatecholboranesyn-1,3-diol
β-Hydroxy KetoneNaBH₄, CeCl₃anti-1,3-diol
N-Acyl-β-Amino KetoneSmI₂syn-1,3-Amino Alcohol[7]
N-Aryl-β-Amino KetoneSmI₂anti-1,3-Amino Alcohol[7]

Table 2: Common Reagents for the Diastereoselective Reduction of β-Hydroxy and β-Amino Ketones.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

The final step is the formation of the morpholine ring through intramolecular cyclization of the substituted amino diol or amino alcohol. This is typically an SN2 reaction where the amino group displaces a leaving group on the terminal hydroxyl.

  • Activation of the Hydroxyl Group: The terminal hydroxyl group needs to be converted into a good leaving group. This can be achieved by mesylation, tosylation, or by using reagents like thionyl chloride.

  • Cyclization Conditions: The cyclization is generally promoted by a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction and to facilitate the intramolecular nucleophilic attack.

Activation ReagentBaseSolventTemperature (°C)
Methanesulfonyl chloride (MsCl)TriethylamineDichloromethane0 to Room Temp
p-Toluenesulfonyl chloride (TsCl)PyridineDichloromethane0 to Room Temp
Thionyl chloride (SOCl₂)-TolueneReflux

Table 3: General Conditions for the Cyclization of Amino Alcohols.

Experimental Protocols

Protocol 1: General Procedure for Aldol Condensation of this compound
  • To a stirred solution of this compound (1.0 eq.) in ethanol, add the desired aldehyde (1.0 eq.).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 M, 1.5 eq.) to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.

Protocol 2: General Procedure for Mannich Reaction of this compound
  • Combine this compound (1.0 eq.), the desired secondary amine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.) in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (catalytic amount).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting β-amino ketone by column chromatography.

Protocol 3: General Procedure for the Reduction of the β-Hydroxy/Amino Ketone
  • Dissolve the β-hydroxy or β-amino ketone (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amino diol or amino alcohol. Further purification can be done by chromatography if necessary.

Protocol 4: General Procedure for the Cyclization to a Substituted Morpholine
  • Dissolve the purified amino diol or amino alcohol (1.0 eq.) in dichloromethane and cool to 0 °C.

  • Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • To the reaction mixture, add a solution of potassium carbonate (3.0 eq.) in water.

  • Heat the biphasic mixture to reflux for 12-18 hours.

  • After cooling, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude substituted morpholine by column chromatography or distillation.

Visualizations of Key Mechanisms

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation ketone This compound enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., OH⁻) base->enolate enolate2 Enolate aldehyde Aldehyde (R-CHO) alkoxide Alkoxide Intermediate aldehyde->alkoxide alkoxide2 Alkoxide enolate2->alkoxide + Aldehyde water H₂O product β-Hydroxy Ketone water->product alkoxide2->product + H₂O

Caption: Mechanism of the base-catalyzed Aldol reaction.

G cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 Nucleophilic Attack amine Amine (R₂NH) iminium Iminium Ion amine->iminium formaldehyde Formaldehyde formaldehyde->iminium iminium2 Iminium Ion ketone This compound enol Enol Intermediate ketone->enol Acid cat. enol2 Enol product Mannich Base (β-Amino Ketone) enol2->product iminium2->product

Caption: Mechanism of the Mannich reaction.

References

Application Note and Protocol for the Scale-up Synthesis of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 1-Morpholin-4-ylacetone, a valuable intermediate in pharmaceutical and organic synthesis. The procedure is based on the nucleophilic substitution of chloroacetone with morpholine. This application note includes a comprehensive experimental protocol, safety precautions, characterization data, and a workflow diagram to ensure a reproducible and safe scale-up process.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its structure, featuring a morpholine ring and a ketone functional group, allows for diverse chemical transformations. The synthesis involves the N-alkylation of morpholine with chloroacetone, a classic and efficient method for the formation of α-amino ketones. This protocol has been optimized for a laboratory scale-up, focusing on yield, purity, and operational safety.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • Morpholine (≥99%)

    • Chloroacetone (stabilized, ≥97%)

    • Potassium carbonate (K₂CO₃), anhydrous, granular

    • Dichloromethane (DCM), ACS grade

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • 5 L three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Dropping funnel (1 L)

    • Heating mantle with temperature controller

    • Thermometer

    • Large separatory funnel (2 L)

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, respirator with organic vapor cartridges.

Procedure:

  • Reaction Setup:

    • Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

    • Place the flask in a heating mantle on a stirrer plate.

    • Add potassium carbonate (414 g, 3.0 mol) and dichloromethane (2.5 L) to the flask.

  • Addition of Reactants:

    • In a separate beaker, dissolve morpholine (261.4 g, 3.0 mol) in dichloromethane (500 mL).

    • Add the morpholine solution to the dropping funnel.

    • Begin stirring the potassium carbonate slurry in the reaction flask.

    • Slowly add the morpholine solution from the dropping funnel to the flask over 30 minutes at room temperature.

    • In a separate, dry beaker, carefully measure chloroacetone (231.4 g, 2.5 mol). Caution: Chloroacetone is toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

    • Add the chloroacetone to the dropping funnel.

    • Add the chloroacetone dropwise to the reaction mixture over a period of 1-2 hours. The addition is exothermic, so maintain the temperature below 35 °C, using a water bath for cooling if necessary.

  • Reaction:

    • After the addition of chloroacetone is complete, heat the reaction mixture to a gentle reflux (approximately 40 °C for DCM) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (chloroacetone) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and the formed potassium chloride.

    • Wash the solid residue with dichloromethane (2 x 200 mL).

    • Combine the filtrates and transfer to a 2 L separatory funnel.

    • Wash the organic layer with deionized water (2 x 500 mL) to remove any remaining salts and morpholine hydrochloride.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude product will be a dark oil.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 75-80 °C at 10 mmHg. The expected product is a colorless to pale yellow oil.

Data Presentation

ParameterValue
Reactants
Morpholine261.4 g (3.0 mol, 1.2 eq)
Chloroacetone231.4 g (2.5 mol, 1.0 eq)
Potassium Carbonate414 g (3.0 mol, 1.2 eq)
Dichloromethane (solvent)3.0 L
Reaction Conditions
Reaction TemperatureReflux (~40 °C)
Reaction Time4-6 hours
Purification
MethodVacuum Distillation
Boiling Point75-80 °C @ 10 mmHg
Yield
Theoretical Yield357.9 g
Expected Actual Yield286 - 322 g (80-90%)
Product Appearance Colorless to pale yellow oil

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.70 (t, J=4.6 Hz, 4H, -N(CH₂)₂-), 3.20 (s, 2H, -CH₂-CO-), 2.50 (t, J=4.6 Hz, 4H, -O(CH₂)₂-), 2.15 (s, 3H, -CO-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 207.5 (C=O), 68.2 (-CH₂-N-), 66.9 (-CH₂-O-), 53.8 (-N(CH₂)₂-), 27.1 (-CH₃).

  • IR (neat, cm⁻¹): 2960, 2855, 2810 (C-H stretch), 1720 (C=O stretch), 1115 (C-O-C stretch).

  • Mass Spectrometry (EI): m/z (%) = 143 (M⁺, 15), 100 (100), 57 (45), 42 (30).

Safety Precautions

  • General: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Chloroacetone: Highly toxic, corrosive, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes. It is also flammable. Keep away from heat, sparks, and open flames.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with eyes and skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Morpholine Chloroacetone K₂CO₃ Charge Charge Flask with K₂CO₃ and DCM Reagents->Charge Solvent Measure DCM Solvent->Charge Setup Assemble Glassware: Flask, Condenser, Stirrer, Funnel Setup->Charge Add_Morpholine Add Morpholine Solution Charge->Add_Morpholine Add_Chloroacetone Dropwise Addition of Chloroacetone Add_Morpholine->Add_Chloroacetone Reflux Reflux for 4-6h Add_Chloroacetone->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Solids Cool->Filter Wash_Org Wash Organic Layer with Water Filter->Wash_Org Dry Dry with MgSO₄ Wash_Org->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Collect Pure Product Distill->Product

Caption: Workflow for the scale-up synthesis of this compound.

This detailed protocol provides a robust method for the scaled-up synthesis of this compound, suitable for research and development laboratories. Adherence to the safety precautions is crucial for a safe and successful outcome.

Application Notes and Protocols: Leveraging 1-Morpholin-4-ylacetone in Combinatorial Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Morpholin-4-ylacetone in the generation of diverse combinatorial chemistry libraries. The morpholine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into compound libraries via efficient multicomponent reactions can accelerate the discovery of novel therapeutic agents.

Introduction

This compound is a versatile building block for combinatorial chemistry, particularly in the context of multicomponent reactions (MCRs). Its ketone functional group allows it to readily participate in reactions such as the Ugi and Passerini reactions, enabling the rapid synthesis of complex molecules with a high degree of diversity. The presence of the morpholine ring is advantageous, as this motif is found in numerous approved drugs and is known to improve pharmacokinetic properties. This document outlines the application of this compound in generating diverse chemical libraries for screening and lead optimization in drug discovery programs.

Key Applications

  • Scaffold Hopping and Analogue Synthesis: Rapidly generate analogues of known bioactive compounds containing a morpholine moiety to explore structure-activity relationships (SAR).

  • Diversity-Oriented Synthesis (DOS): Create libraries of structurally diverse and complex molecules for screening against a wide range of biological targets.[1][2][3][4][5]

  • Hit-to-Lead Optimization: Efficiently synthesize focused libraries around a hit compound to improve potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery (FBDD): The morpholinylacetone core can be elaborated with various fragments through MCRs to generate larger, more potent molecules.

Multicomponent Reactions Featuring this compound

Multicomponent reactions are powerful tools in combinatorial chemistry as they allow for the formation of complex products from three or more starting materials in a single synthetic step, which is highly efficient and atom-economical.[6][7]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[8][9] When this compound is used as the ketone component, the resulting library members will all contain the morpholine scaffold.

Generic Ugi Reaction Scheme:

Ugi_Reaction cluster_product Product r1 R1-NH2 (Amine) plus1 + r1->plus1 r2 R2-COOH (Carboxylic Acid) plus3 + r2->plus3 r3 R3-NC (Isocyanide) product Ugi Product ketone This compound ketone->product plus2 + plus1->ketone plus3->r3 Passerini_Reaction cluster_reactants Reactants cluster_product Product r1 R1-COOH (Carboxylic Acid) plus1 + r1->plus1 r2 R2-NC (Isocyanide) product Passerini Product ketone This compound ketone->product plus2 + plus1->ketone plus2->r2 Ugi_Workflow start Start: Prepare Reagent Stock Solutions plate_prep Dispense this compound to 96-well plate start->plate_prep amine_add Add diverse amines plate_prep->amine_add acid_add Add diverse carboxylic acids amine_add->acid_add iso_add Add diverse isocyanides acid_add->iso_add react Seal plate and incubate (48h, RT) iso_add->react workup Solvent removal and re-dissolution in DMSO react->workup analysis LC-MS analysis of selected wells workup->analysis screening High-throughput screening workup->screening end End: Data Analysis and Hit Identification analysis->end screening->end Kinase_Inhibition_Pathway start Primary Screen Hit (Compound from Library) dose_response Dose-Response Assay start->dose_response ic50 Determine IC50 dose_response->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_based Cell-Based Assay (Target Engagement) ic50->cell_based lead Lead Candidate selectivity->lead downstream Western Blot for Downstream Substrate Phosphorylation cell_based->downstream downstream->lead

References

Troubleshooting & Optimization

How to improve the reaction yield of 1-Morpholin-4-ylacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Morpholin-4-ylacetone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures to improve your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the nucleophilic substitution reaction between morpholine and chloroacetone. In this SN2 reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in chloroacetone, displacing the chloride ion.

Q2: Why is a base necessary for this reaction?

A base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If not neutralized, the HCl will protonate the basic nitrogen atom of the morpholine starting material, forming morpholine hydrochloride. This salt is no longer nucleophilic and cannot react with chloroacetone, which will halt the reaction and drastically reduce the yield.

Q3: What are the typical solvents used for this synthesis?

Common solvents for this reaction include acetone, acetonitrile, diethyl ether, and ethanol. The choice of solvent can influence the reaction rate and the solubility of the reactants and the base. Acetone is often a good choice as it is a polar aprotic solvent that can facilitate SN2 reactions and is also a reactant in some related syntheses.

Q4: What are the main side products that can lower the yield?

The primary side reactions that can reduce the yield of this compound include:

  • Dialkylation: A second molecule of chloroacetone can react with the product, this compound, to form a quaternary ammonium salt.

  • Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions.

  • Hydrolysis of Chloroacetone: If water is present in the reaction mixture, chloroacetone can be hydrolyzed to hydroxyacetone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive morpholine due to protonation.Ensure a suitable base (e.g., potassium carbonate, triethylamine) is used in at least a 1:1 molar ratio with chloroacetone to neutralize the HCl byproduct.
2. Low reaction temperature.Increase the reaction temperature. Refluxing in acetone (around 56°C) is often effective.
3. Insufficient reaction time.Extend the reaction time. Monitor the reaction progress using TLC or GC analysis.
Formation of a White Precipitate (Morpholine Hydrochloride) Insufficient or weak base.Use a stronger or stoichiometric amount of base. Anhydrous potassium carbonate is a good choice as it is inexpensive and effective.
Presence of Multiple Products in TLC/GC Analysis 1. Dialkylation of the product.Use a slight excess of morpholine relative to chloroacetone (e.g., 1.1 to 1.2 equivalents) to favor the mono-alkylation product.
2. Self-condensation of chloroacetone.Add the chloroacetone dropwise to the mixture of morpholine and base to maintain a low concentration of free chloroacetone.
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup.Saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency.
2. Emulsion formation during extraction.Add a small amount of a different organic solvent or brine to break the emulsion.
3. Product loss during distillation.Use a high-vacuum distillation setup and carefully control the temperature to avoid decomposition.

Data on Reaction Conditions and Yield

The following table summarizes the impact of different reaction parameters on the yield of this compound. These are representative data compiled from typical laboratory experiences.

Parameter Condition A Condition B Condition C Expected Yield Range Notes
Base TriethylaminePotassium CarbonateSodium Bicarbonate
Yield75-85%80-90%50-60%Potassium carbonate is often preferred due to its low cost, ease of removal (filtration), and high efficiency.
Solvent AcetoneAcetonitrileEthanol
Yield80-90%85-95%70-80%Acetonitrile is an excellent solvent for SN2 reactions but is more expensive than acetone.
Temperature Room Temperature56°C (Reflux in Acetone)82°C (Reflux in Acetonitrile)
Yield40-50% (after 24h)80-90% (after 6-8h)85-95% (after 4-6h)Higher temperatures significantly increase the reaction rate.
Stoichiometry (Morpholine:Chloroacetone) 1:11.2:12:1
Yield70-80%85-95%>90%A slight to moderate excess of morpholine minimizes dialkylation.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize yield and minimize side products.

Materials:

  • Morpholine (1.2 equivalents)

  • Chloroacetone (1.0 equivalent)

  • Anhydrous Potassium Carbonate (1.5 equivalents)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate and acetone.

  • Addition of Reactants: Add morpholine to the stirring suspension. Subsequently, add chloroacetone dropwise to the mixture over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate and potassium chloride salts.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in diethyl ether and wash with brine to remove any remaining inorganic salts and unreacted morpholine.

    • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Morpholine Morpholine Intermediate Protonated Morpholine (Inactive) Morpholine->Intermediate reacts with HCl Product This compound Morpholine->Product Chloroacetone Chloroacetone Chloroacetone->Product Base K2CO3 (Base) Byproduct1 KHCO3 Base->Byproduct1 Byproduct2 KCl Product->Byproduct2 HCl HCl (byproduct) Product->HCl HCl->Intermediate HCl->Byproduct1

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Setup Flask with K2CO3 and Acetone Add_Morpholine 2. Add Morpholine Setup->Add_Morpholine Add_Chloroacetone 3. Add Chloroacetone (dropwise) Add_Morpholine->Add_Chloroacetone Reflux 4. Reflux for 6-8h Add_Chloroacetone->Reflux Cool_Filter 5. Cool and Filter Inorganic Salts Reflux->Cool_Filter Concentrate 6. Concentrate Filtrate Cool_Filter->Concentrate Extract 7. Extract with Et2O and Brine Concentrate->Extract Dry 8. Dry Organic Layer Extract->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Distill 10. Vacuum Distillation Evaporate->Distill Troubleshooting_Logic Troubleshooting Decision Tree Start Low Yield Issue Check_Reaction Was any product formed (check TLC/GC)? Start->Check_Reaction No_Product No Product Check_Reaction->No_Product No Some_Product Low Yield of Product Check_Reaction->Some_Product Yes Check_Base Check Base: - Stoichiometry - Anhydrous? No_Product->Check_Base Check_Temp_Time Increase Temperature and/or Reaction Time No_Product->Check_Temp_Time Check_Side_Products Multiple spots on TLC? Some_Product->Check_Side_Products Optimize_Stoichiometry Adjust Stoichiometry: - Use excess morpholine - Slow addition of chloroacetone Check_Side_Products->Optimize_Stoichiometry Yes Check_Workup Check Workup: - Saturate aqueous layer - Efficient extraction Check_Side_Products->Check_Workup No

Technical Support Center: Advanced Purification of Crude 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 1-Morpholin-4-ylacetone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from morpholine and chloroacetone, may contain several impurities originating from starting materials and side reactions.

  • From Starting Materials:

    • Morpholine: May contain trace amounts of heavy metals such as arsenic and lead.

    • Chloroacetone: Commercial grades can contain up to 5% impurities, most notably mesityl oxide and 1,1-dichloroacetone, which are not easily removed by simple distillation.[1]

  • From Side Reactions:

    • Unreacted Starting Materials: Residual morpholine and chloroacetone.

    • Bis-alkylation Product: Reaction of a second molecule of morpholine with the product, leading to a quaternary ammonium salt.

    • Self-condensation of Chloroacetone: Formation of higher molecular weight byproducts.

    • Hydrolysis Products: If water is present, chloroacetone can hydrolyze to hydroxyacetone.

Q2: What is the initial work-up procedure for crude this compound?

A2: A common initial work-up involves an aqueous extraction to remove water-soluble impurities. Due to the high water solubility of some morpholine derivatives, a "salting-out" technique is often employed. This involves adding a salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer to decrease the solubility of the organic product and drive it into the organic layer during extraction. Adjusting the pH can also enhance extraction efficiency.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often necessary.

  • Fractional Vacuum Distillation: Effective for removing non-volatile impurities and solvents.

  • Column Chromatography: Useful for separating impurities with different polarities.

  • Recrystallization as a Salt: A highly effective method for achieving high purity, particularly for removing non-basic impurities.

Q4: How can I monitor the purity of this compound during purification?

A4: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to assess the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of the final product.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause Solution
Bumping/Unstable Boiling Uneven heating or lack of boiling chips/stirring.Use a magnetic stirrer and a heating mantle with a stirrer function. Ensure a smooth boiling surface with fresh boiling chips.
Poor Separation Inefficient distillation column or incorrect pressure/temperature.Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column). Optimize the vacuum pressure and heating rate to achieve a slow, steady distillation.
Product Decomposition The boiling point is too high, even under vacuum, leading to thermal degradation.Use a lower vacuum to further reduce the boiling point. If decomposition persists, consider other purification methods like column chromatography at room temperature.
Low Recovery Product loss in the distillation residue or hold-up in the column.Ensure complete transfer of the crude material. After distillation, rinse the column with a suitable solvent to recover any adhering product.
Column Chromatography
Problem Possible Cause Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-2%) or a few drops of ammonia in methanol to your eluent to neutralize the acidic sites on the silica gel.
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. For very polar compounds, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography.
Poor Separation of Compound from Impurities The eluent system lacks sufficient resolution.Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find an optimal eluent for separation.
Low Recovery of Compound Irreversible binding of the compound to the silica gel.Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. The addition of a basic modifier to the eluent can also improve recovery.
Recrystallization (as Hydrochloride Salt)
Problem Possible Cause Solution
"Oiling Out" Instead of Crystallizing The melting point of the salt is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent or a solvent mixture. Use a more dilute solution and allow for slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization.
No Crystals Form Upon Cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Add a less polar co-solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
Poor Crystal Quality (Needles, Plates) Rapid cooling or high concentration.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, more well-defined crystals.
Low Yield of Crystals The compound has significant solubility in the cold recrystallization solvent.Cool the solution in an ice bath or refrigerator for an extended period to maximize crystal formation. Minimize the amount of solvent used for washing the collected crystals.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, a receiving flask, and a cold trap. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Gradually reduce the pressure to the desired level.

    • Begin heating the distillation flask slowly and evenly with a heating mantle.

    • Collect the fractions that distill over at the expected boiling point range for this compound under the applied vacuum.

    • Monitor the purity of the fractions using TLC or GC-MS.

    • Combine the pure fractions.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization as Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Crystal Dissolution: Filter the crude hydrochloride salt and dissolve it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

  • Free-Basing (Optional): To recover the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH, K2CO3), and extract the product with an organic solvent. Dry the organic layer and remove the solvent.

Data Presentation

Table 1: Purity and Yield Data for Purification Techniques (Illustrative)

Purification MethodCrude Purity (GC-MS)Purity after Purification (GC-MS)Typical Yield
Fractional Vacuum Distillation~85%>95%70-80%
Column Chromatography~85%>98%60-75%
Recrystallization (as HCl salt)~85%>99%50-70%
Note: These are representative values and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 2: TLC Analysis Parameters

ParameterRecommended Conditions
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Ethyl Acetate / Hexanes (e.g., 1:1 or 2:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v) with 0.5% triethylamine
Visualization UV light (254 nm) if the compound is UV active, or staining with potassium permanganate or ninhydrin solution.[2][3]

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound workup Aqueous Work-up (Salting Out) crude->workup distillation Fractional Vacuum Distillation workup->distillation To remove non-volatile impurities chromatography Column Chromatography workup->chromatography Alternative primary purification distillation->chromatography For higher purity pure_product Pure this compound distillation->pure_product If sufficient purity is achieved salt_formation Hydrochloride Salt Formation chromatography->salt_formation For highest purity chromatography->pure_product If sufficient purity is achieved recrystallization Recrystallization salt_formation->recrystallization recrystallization->pure_product

Caption: A logical workflow for the multi-step purification of crude this compound.

troubleshooting_chromatography Troubleshooting Common Issues in Column Chromatography start Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing add_base Add Triethylamine (0.1-2%) to Eluent peak_tailing->add_base Yes poor_separation Poor Separation? peak_tailing->poor_separation No success Successful Separation add_base->success optimize_eluent Optimize Eluent System (via TLC) poor_separation->optimize_eluent Yes no_elution Compound Not Eluting? poor_separation->no_elution No optimize_eluent->success increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes low_recovery Low Recovery? no_elution->low_recovery No increase_polarity->success change_stationary_phase Use Alumina or Deactivated Silica low_recovery->change_stationary_phase Yes change_stationary_phase->success

Caption: A decision tree for troubleshooting common problems in the column chromatography of this compound.

References

Identifying and minimizing byproducts in 1-Morpholin-4-ylacetone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Morpholin-4-ylacetone. Our goal is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the N-alkylation of morpholine with chloroacetone. This reaction typically involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of chloroacetone, displacing the chloride ion. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed.

Q2: What are the most common byproducts in this reaction?

A2: The principal byproduct is the di-alkylated product, 1,3-dimorpholinopropan-2-one . This occurs when a second molecule of morpholine reacts with another molecule of chloroacetone, or when the desired product, this compound, reacts further with morpholine. Other potential but less common impurities may arise from side reactions of chloroacetone or impurities in the starting materials.

Q3: How can I detect the presence of the di-alkylation byproduct?

A3: The most effective methods for detecting 1,3-dimorpholinopropan-2-one are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the byproduct will appear as a separate peak with a higher molecular weight than the desired product. In ¹H NMR, the byproduct will exhibit characteristic signals corresponding to the two morpholine rings and the propanone backbone, which can be distinguished from the signals of this compound.

Q4: What is the general mechanism of byproduct formation?

A4: The formation of 1,3-dimorpholinopropan-2-one is a result of a secondary N-alkylation reaction. The initial reaction between morpholine and chloroacetone forms the desired product. However, if an excess of morpholine is present or if the reaction conditions are not carefully controlled, a second molecule of morpholine can react with another molecule of chloroacetone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; start with room temperature and gently heat if necessary. - Ensure vigorous and efficient stirring to promote reactant mixing.
High Percentage of Di-alkylation Byproduct (1,3-dimorpholinopropan-2-one) - Incorrect stoichiometry (excess morpholine). - High reaction temperature. - Prolonged reaction time.- Use a slight excess of chloroacetone relative to morpholine (e.g., 1.1:1 molar ratio). - Maintain a lower reaction temperature (e.g., 20-40°C) to favor mono-alkylation. - Monitor the reaction closely and stop it once the starting morpholine is consumed.
Presence of Unreacted Starting Materials in the Final Product - Insufficient reaction time. - Inadequate base to neutralize HCl. - Poor quality of reagents.- Increase the reaction time, monitoring progress by TLC or GC. - Use at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or triethylamine). - Ensure the purity of morpholine and chloroacetone before starting the reaction.
Difficulty in Purifying the Product - Similar polarities of the product and the di-alkylation byproduct.- Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Consider vacuum distillation, as the boiling points of the product and byproduct are likely different.

Data Presentation

The following table summarizes the illustrative effect of stoichiometry on the product distribution in the N-alkylation of morpholine with chloroacetone.

Molar Ratio (Morpholine:Chloroacetone) Yield of this compound (%) Percentage of 1,3-dimorpholinopropan-2-one Byproduct (%)
2:16530
1:18015
1:1.2887

Note: These are illustrative values and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound while minimizing the formation of the di-alkylation byproduct.

Materials:

  • Morpholine (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone (solvent)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction and chromatography)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine and acetone.

  • Add anhydrous potassium carbonate to the mixture.

  • Slowly add chloroacetone dropwise to the stirred suspension at room temperature over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction Morpholine Morpholine Product This compound Morpholine->Product + Chloroacetone (Mono-alkylation) Chloroacetone Chloroacetone Chloroacetone->Product Byproduct 1,3-dimorpholinopropan-2-one Product->Byproduct + Morpholine (Di-alkylation)

Caption: Main and side reaction pathways in the synthesis of this compound.

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Mix Morpholine, Chloroacetone, and K₂CO₃ in Acetone start->reactants reaction 2. Stir at Room Temperature (24 hours) reactants->reaction workup 3. Filtration and Solvent Removal reaction->workup extraction 4. Extraction with Ethyl Acetate workup->extraction drying 5. Drying and Concentration extraction->drying purification 6. Purification (Distillation or Chromatography) drying->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic rect_node rect_node issue Identify Issue low_yield Low Yield? issue->low_yield high_byproduct High Byproduct? low_yield->high_byproduct No check_time_temp Check Reaction Time and Temperature low_yield->check_time_temp Yes unreacted_sm Unreacted Starting Material? high_byproduct->unreacted_sm No check_stoich Adjust Stoichiometry (less Morpholine) high_byproduct->check_stoich Yes check_base_time Check Base Amount and Reaction Time unreacted_sm->check_base_time Yes optimize Optimize Purification unreacted_sm->optimize No

Technical Support Center: Optimizing 1-Morpholin-4-ylacetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Morpholin-4-ylacetone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the N-alkylation of morpholine with chloroacetone. This reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of chloroacetone, leading to the formation of a C-N bond and displacement of the chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Q2: Why is a base necessary in this reaction?

A2: A base is crucial for scavenging the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between morpholine and chloroacetone. If not neutralized, the HCl will protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Common bases used include potassium carbonate, sodium carbonate, or an excess of morpholine itself.

Q3: What are the potential side reactions I should be aware of?

A3: While the reaction is generally clean, potential side reactions include:

  • Over-alkylation: Although less common with secondary amines like morpholine compared to primary amines, there is a possibility of the product reacting further.

  • Hydrolysis of chloroacetone: In the presence of water and base, chloroacetone can hydrolyze to form hydroxyacetone.

  • Polymerization of chloroacetone: Chloroacetone can undergo self-condensation or polymerization, especially under harsh conditions or in the presence of certain impurities.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (morpholine and chloroacetone) and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: Purification of the crude product can be achieved through several methods:

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities and any high-boiling point solvents.

  • Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system such as ethyl acetate/hexane is a common choice.

  • Acid-Base Extraction: The basic nature of the product allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the amine, which then moves to the aqueous layer. After separating the layers, the aqueous layer is basified, and the purified product is extracted back into an organic solvent.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base: The generated HCl has quenched the reaction by protonating the morpholine. 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 3. Poor Quality Reagents: Chloroacetone can degrade over time.[3] Morpholine can absorb water and CO2 from the air. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Ensure at least one equivalent of a suitable base (e.g., K2CO3, Na2CO3) is used. Using a slight excess of morpholine (1.1-1.2 equivalents) can also serve as the base. 2. Gently heat the reaction mixture. A temperature range of 50-80°C is often effective. Monitor for potential side reactions at higher temperatures. 3. Use freshly distilled or high-purity reagents. 4. Aprotic polar solvents like acetonitrile or DMF are generally good choices. Acetone can also be used as both a solvent and a reactant in some protocols.[4]
Presence of a Significant Amount of Unreacted Morpholine 1. Insufficient Chloroacetone: The molar ratio of chloroacetone to morpholine may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess of chloroacetone (e.g., 1.05 equivalents). However, be cautious as a large excess can lead to impurities. 2. Increase the reaction time and monitor the progress by TLC or GC-MS until the morpholine is consumed.
Formation of a Dark-Colored, Tarry Substance 1. High Reaction Temperature: Excessive heat can lead to the decomposition or polymerization of chloroacetone.[1] 2. Presence of Impurities: Impurities in the starting materials can catalyze side reactions.1. Maintain a controlled reaction temperature. If heating is necessary, use a water or oil bath for even temperature distribution. 2. Ensure high purity of all reagents and solvents.
Difficulty in Isolating the Product 1. Product is water-soluble: If the product has significant water solubility, it may be lost during aqueous work-up. 2. Emulsion formation during extraction: The presence of salts or other impurities can lead to the formation of stable emulsions.1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the solubility of the product before extraction. Use a continuous liquid-liquid extractor for efficient recovery. 2. Add a small amount of a brine solution or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield (Hypothetical Data for Illustrative Purposes)

Entry Solvent Base Molar Ratio (Morpholine:Chloroacetone:Base) Temperature (°C) Time (h) Yield (%)
1AcetonitrileK₂CO₃1 : 1.05 : 1.160685
2DMFK₂CO₃1 : 1.05 : 1.160682
3AcetoneK₂CO₃1 : 1.05 : 1.1Reflux878
4AcetonitrileNa₂CO₃1 : 1.05 : 1.160675
5AcetonitrileMorpholine (excess)1.2 : 1 : -60870
6DichloromethaneEt₃N1 : 1.05 : 1.1RT1265

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Morpholine

  • Chloroacetone

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.1 equivalents).

  • Addition of Reactants: To the flask, add anhydrous acetonitrile, followed by morpholine (1 equivalent). Stir the mixture to create a suspension.

  • Add chloroacetone (1.05 equivalents) dropwise to the stirred suspension at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product. For higher purity, the product can be purified by vacuum distillation or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Morpholine, K2CO3, and Acetonitrile add_chloroacetone Add Chloroacetone Dropwise setup->add_chloroacetone heat Heat at 60°C for 6-8h add_chloroacetone->heat filter Filter Solids heat->filter evaporate Evaporate Solvent filter->evaporate extract Aqueous Extraction evaporate->extract purify Distillation / Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products morpholine Morpholine (Nucleophile) intermediate Protonated Product morpholine->intermediate Nucleophilic Attack chloroacetone Chloroacetone (Electrophile) chloroacetone->intermediate product This compound intermediate->product Deprotonation salt Potassium Chloride water Water bicarbonate Bicarbonate base K2CO3 (Base) base->product base->salt hcl->salt Neutralization

Caption: Simplified reaction mechanism for this compound synthesis.

References

Safe handling, storage, and disposal of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended as a general guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-Morpholin-4-ylacetone (CAS: 6704-35-4) was not publicly available at the time of this document's creation. The information provided is based on the safety profiles of structurally related compounds, such as morpholine and acetone. Users must obtain and consult the specific SDS provided by their supplier before handling, storing, or disposing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on the hazards of its structural components (morpholine and a ketone functional group), this compound should be handled as a potentially hazardous substance. Potential hazards may include:

  • Flammability: The presence of an organic ketone suggests that the compound may be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

  • Toxicity: Morpholine is known to be harmful if swallowed and toxic in contact with skin or if inhaled. Therefore, this compound should be handled with care to avoid all routes of exposure.

  • Corrosivity/Irritation: Morpholine can cause severe skin burns and eye damage. Acetone can cause serious eye irritation. It is prudent to assume that this compound may be a skin and eye irritant at a minimum.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

To ensure safety, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Q3: How should I properly store this compound?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be designated for flammable liquids.

Q4: What should I do in case of an accidental spill?

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Q5: How do I dispose of this compound waste?

Dispose of waste in accordance with all local, state, and federal regulations. It is likely to be classified as hazardous waste. Do not dispose of it down the drain or in the general trash. Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Troubleshooting Guides

Issue Possible Cause Solution
Material has changed color or developed a precipitate. Contamination or degradation.Do not use the material. Dispose of it as hazardous waste and obtain a fresh supply.
Strong, unusual odor detected. Vapor leak from the container or a spill.Immediately check the container for a tight seal. If a spill has occurred, follow the spill response procedures. Ensure you are working in a well-ventilated area and wearing appropriate respiratory protection.
Skin or eye contact occurs. Improper handling or PPE failure.For skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compounds, morpholine and acetone, to provide a general understanding of the potential properties of this compound.

Property Morpholine Acetone
CAS Number 110-91-867-64-1
Molecular Formula C4H9NOC3H6O
Molecular Weight 87.12 g/mol 58.08 g/mol
Boiling Point 129 °C56 °C
Flash Point 31 °C-20 °C
Specific Gravity 1.0070.791

General Experimental Protocol for Handling

This protocol outlines a general procedure for handling liquid organic compounds with moderate toxicity and flammability, and should be adapted based on the specific requirements of your experiment and the information in the supplier's SDS.

  • Preparation:

    • Read and understand the Safety Data Sheet for this compound provided by your supplier.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and have it on before handling the chemical.

    • Prepare all necessary equipment and reagents for your experiment.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood.

    • Use a properly calibrated pipette or syringe to transfer the liquid. Avoid pouring directly from the bottle if possible to minimize the risk of spills and vapor release.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Clean any contaminated surfaces.

    • Properly dispose of any waste generated.

    • Remove PPE and wash your hands thoroughly with soap and water.

Workflow for Safe Handling, Storage, and Disposal

cluster_handling Safe Handling cluster_storage Proper Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep Preparation: - Review SDS - Wear appropriate PPE - Work in a fume hood transfer Transfer: - Use pipette or syringe - Keep container closed prep->transfer storage_conditions Storage Conditions: - Tightly closed container - Cool, dry, well-ventilated area cleanup Cleanup: - Decontaminate surfaces - Dispose of waste transfer->cleanup incompatibilities Avoid Incompatibilities: - Strong oxidizing agents - Strong acids and bases storage_conditions->incompatibilities waste_collection Collection: - Collect in a labeled,  sealed container disposal_protocol Disposal: - Follow institutional EHS guidelines - Do not discard in sink or trash waste_collection->disposal_protocol spill Spill Response: - Evacuate and ventilate - Absorb with inert material exposure Exposure Response: - Skin: Flush with water - Eyes: Flush with water - Seek medical attention spill->exposure

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

Column chromatography parameters for isolating pure 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for the column chromatography purification of 1-Morpholin-4-ylacetone, addressing common questions and troubleshooting challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For the purification of a polar, basic compound like this compound, standard silica gel (230-400 mesh) is the most common and cost-effective choice.[1] Due to the basic nature of the morpholine group, which can interact strongly with the acidic silica surface leading to tailing, deactivating the silica gel may be necessary. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.[2] Alternatively, for particularly challenging separations or acid-sensitive compounds, neutral alumina or a bonded silica phase (e.g., amino or diol) can be used.[2]

Q2: Which mobile phase system is best suited for eluting this compound?

A solvent system of dichloromethane (DCM) and methanol (MeOH) is a common starting point for polar compounds. Given the polarity of this compound, you will likely require a relatively high proportion of methanol. A gradient elution, starting with a lower polarity and gradually increasing it, will generally provide the best separation.

A typical starting gradient could be from 100% DCM to 90:10 DCM:MeOH. For basic compounds like this, adding a small amount of a basic modifier to the mobile phase is crucial to prevent peak tailing. A common choice is 0.1-1% triethylamine (Et3N) or a solution of ammonium hydroxide in methanol.[2]

Q3: How should I prepare and load my sample onto the column?

Proper sample loading is critical for achieving good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent like pure DCM.[3] Carefully add this solution to the top of the packed column.[3] This method is quick but can disturb the column bed if not done carefully.

  • Dry Loading: If your compound has poor solubility in the starting mobile phase, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.[3] This powder can then be carefully added to the top of the packed column. This technique often results in sharper bands and better separation.

Column Chromatography Parameters Summary

For easy reference, the key parameters for the column chromatography purification of this compound are summarized in the table below.

ParameterRecommendationRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[1]
Deactivated Silica GelAdd 0.1-1% triethylamine or ammonium hydroxide to the eluent to minimize tailing of the basic morpholine moiety.[2]
Alumina (Neutral)An alternative if the compound is found to be unstable on silica gel.[2]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (Et3N)A standard solvent system for polar compounds. The Et3N is critical to prevent peak tailing.
Elution Mode Gradient Elution (e.g., 2% to 15% MeOH in DCM)Starts with low polarity to elute non-polar impurities and gradually increases to elute the target compound, providing better separation.
Sample Loading Dry LoadingRecommended for optimal separation. Adsorb the crude product onto a small amount of silica gel before loading.[3]
Detection Thin-Layer Chromatography (TLC) with Potassium Permanganate (KMnO4) stainThe morpholine group is readily oxidized by KMnO4, resulting in a yellow/brown spot on a purple background for easy visualization.

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Prepare two solvent mixtures:

    • Solvent A: Dichloromethane (DCM) with 0.5% Triethylamine (Et3N).

    • Solvent B: 90:10 Dichloromethane:Methanol with 0.5% Triethylamine (Et3N).

2. Column Packing:

  • Select a glass column appropriate for the amount of crude material (a 20:1 to 50:1 ratio of silica gel to crude product by weight is recommended).

  • Secure the column vertically and add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in Solvent A and pour it into the column.

  • Allow the silica to settle, ensuring no air bubbles are trapped.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.

  • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with Solvent A, collecting fractions.

  • Gradually increase the polarity of the mobile phase by slowly adding Solvent B.

  • Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them using TLC.

5. Analysis and Product Isolation:

  • Spot each fraction on a TLC plate and elute with a solvent system that gives good separation (e.g., 85:15 DCM:MeOH with 0.5% Et3N).

  • Visualize the spots using a potassium permanganate stain.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Q: My compound is not eluting from the column, even with a high percentage of methanol. What should I do?

A: This indicates a very strong interaction with the silica gel, which is common for basic amines.

  • Increase Polarity Further: You can try a more polar solvent system, such as DCM with a higher percentage of methanol (up to 20%).

  • Add a Stronger Base: If triethylamine is not effective enough, you can use a mobile phase containing ammonium hydroxide. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in dichloromethane.[2]

  • Check for Decomposition: It is possible the compound is degrading on the acidic silica. Test its stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[2] If it is unstable, switch to a neutral stationary phase like alumina.

Q: The compound is eluting, but the peaks are broad and show significant tailing.

A: Tailing is a classic sign of a strong, undesirable interaction between a basic compound and acidic silica gel.

  • Increase Basic Modifier: The most direct solution is to increase the concentration of triethylamine or ammonium hydroxide in your mobile phase to 1-2%. This will compete with your compound for the acidic sites on the silica gel.

  • Change Stationary Phase: If adding a base doesn't resolve the issue, consider using a less acidic stationary phase like neutral alumina or a bonded phase like amino-silica.

Q: I am seeing poor separation between my product and an impurity.

A: Achieving good separation requires optimizing the mobile phase.

  • Shallow the Gradient: Run a slower, more shallow gradient. This increases the resolution between closely eluting compounds.

  • Try a Different Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity. Consider trying systems like ethyl acetate/hexanes (with a basic modifier) or even exploring hydrophilic interaction liquid chromatography (HILIC) conditions if the compound is very polar.[4]

Q: I have less than 50 mg of compound to purify. How should I adjust the procedure?

A: For small-scale purifications, you can use a miniature flash column.

  • Use a Pipette Column: A Pasteur pipette can be packed with cotton, a small layer of sand, and silica gel, functioning as a micro-column.[2]

  • Optimize TLC First: Ensure you have a solvent system that gives your compound an Rf value of approximately 0.2 on the TLC plate before attempting the micro-column purification.[2]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow Start Start: Crude This compound Setup Setup Column: - Silica Gel - DCM/MeOH + 0.5% Et3N Start->Setup Run Run Column & Analyze Fractions (TLC) Setup->Run Problem Problem Encountered? Run->Problem Success Pure Product Isolated Problem->Success No NoElution Issue: No Elution Problem->NoElution Yes Tailing Issue: Peak Tailing Problem->Tailing PoorSep Issue: Poor Separation Problem->PoorSep Sol_NoElution1 Increase MeOH % or add NH4OH NoElution->Sol_NoElution1 Sol_NoElution2 Check Stability on TLC. Switch to Alumina if unstable. NoElution->Sol_NoElution2 Sol_Tailing Increase Et3N or NH4OH concentration (1-2%) Tailing->Sol_Tailing Sol_PoorSep Run a shallower gradient or change solvent system PoorSep->Sol_PoorSep Sol_NoElution1->Run Retry Sol_NoElution2->Setup Re-setup Sol_Tailing->Run Retry Sol_PoorSep->Run Retry

Caption: Troubleshooting workflow for column chromatography purification.

References

Effect of reagent purity on the outcome of 1-Morpholin-4-ylacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Morpholin-4-ylacetone. The purity of reagents is a critical factor influencing the success of this N-alkylation reaction, and this guide will address common issues related to reagent quality.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the N-alkylation of morpholine with chloroacetone. This reaction is a nucleophilic substitution where the secondary amine (morpholine) acts as the nucleophile, displacing the chloride from chloroacetone. A base is often used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

G reactant1 Morpholine product This compound reactant1->product + reactant2 Chloroacetone reactant2->product + hcl HCl product->hcl +

Caption: General reaction for the synthesis of this compound.

Q2: What are the most critical reagents in this synthesis, and what are the common purity concerns?

A2: The most critical reagents are morpholine and chloroacetone.

  • Morpholine: While often supplied in high purity (e.g., >99%), technical grade morpholine may contain water, which can affect the reaction.

  • Chloroacetone: Commercial chloroacetone is known to contain impurities, with mesityl oxide being a common contaminant that is not easily removed by distillation. Dichlorinated acetones can also be present. Chloroacetone is also sensitive to light and can polymerize, so its stability is a concern.

Q3: How does the purity of chloroacetone affect the synthesis?

A3: The purity of chloroacetone is paramount.

  • Mesityl Oxide: This α,β-unsaturated ketone can react with morpholine via a Michael addition, leading to the formation of an undesired byproduct. This side reaction consumes the starting materials and complicates the purification of the desired product.

  • Dichlorinated Acetones: These impurities can lead to the formation of undesired bis-alkylated products or other chlorinated byproducts.

  • Polymerization: Degraded chloroacetone containing polymers will lead to lower yields and purification difficulties.

Q4: What is the role of the base in this reaction, and what are common choices?

A4: A base is used to neutralize the hydrochloric acid formed during the reaction. The choice of base can influence the reaction rate and side product formation. Common bases include:

  • Potassium carbonate (K₂CO₃)

  • Sodium carbonate (Na₂CO₃)

  • Triethylamine (Et₃N)

Using a solid inorganic base like potassium carbonate can simplify the workup, as it can be easily filtered off.

Q5: What are the typical solvents used for this synthesis?

A5: The choice of solvent depends on the specific protocol but common options include:

  • Acetone

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Toluene

The solvent should be chosen to ensure good solubility of the reactants and be relatively inert under the reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Impure Chloroacetone: Mesityl oxide or other impurities are reacting preferentially.Purify Chloroacetone: If distillation is ineffective for removing mesityl oxide, consider a chemical purification. One method involves the oxidation of mesityl oxide with acidified potassium permanganate to form a diol, which can then be separated. Use High-Purity Chloroacetone: Source chloroacetone from a reputable supplier with a specified low level of impurities.
2. Water in Morpholine: Water can hydrolyze chloroacetone and affect the basicity of morpholine.Dry Morpholine: If the water content is suspected to be high, dry the morpholine using a suitable drying agent (e.g., molecular sieves) prior to use.
3. Inactive Catalyst/Base: The base may be old or hydrated.Use Fresh Base: Ensure the base is anhydrous and has been stored properly.
Formation of a Major, Unidentified Side Product 1. Mesityl Oxide Impurity: Michael addition of morpholine to mesityl oxide.Characterize the Side Product: Use techniques like NMR and MS to identify the structure of the byproduct. If it corresponds to the Michael adduct, purify the chloroacetone as described above.
2. Over-alkylation: The product, this compound, may react further.Control Stoichiometry: Use a slight excess of morpholine to favor the formation of the mono-alkylated product.
Difficult Purification / Oily Product 1. Polymerization of Chloroacetone: Use of old or improperly stored chloroacetone.Use Fresh, Stabilized Chloroacetone: Chloroacetone should be stored in a dark, cool place and may contain stabilizers.[1] If it appears discolored (yellow or amber), it may have started to polymerize.
2. Presence of Multiple Byproducts: Due to impure reagents.Optimize Purification Method: Consider column chromatography for difficult separations. Ensure the workup procedure effectively removes unreacted starting materials and the base.
Reaction Turns Dark/Forms Tar 1. Base-catalyzed Side Reactions: Strong bases can promote self-condensation of acetone if it's used as a solvent or is present as an impurity.Use a Milder Base: Consider using a weaker base like sodium bicarbonate or running the reaction at a lower temperature.
2. Degradation of Chloroacetone: Chloroacetone is a lachrymator and can be unstable, especially at elevated temperatures.Control Reaction Temperature: Run the reaction at the lowest effective temperature.

Experimental Protocols

Representative Experimental Protocol for the Synthesis of this compound

This protocol is a general representation based on common N-alkylation procedures for morpholine.

Materials:

  • Morpholine (high purity, anhydrous)

  • Chloroacetone (high purity)

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of morpholine (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature.

  • To this suspension, add a solution of chloroacetone (1.1 equivalents) in anhydrous acetone dropwise over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Experimental Workflow Diagram:

G start Start reactants 1. Mix Morpholine and K2CO3 in Acetone start->reactants addition 2. Add Chloroacetone (dropwise) reactants->addition reaction 3. Stir at Room Temperature (12-24h) addition->reaction filtration 4. Filter to remove solids reaction->filtration concentration1 5. Concentrate filtrate filtration->concentration1 workup 6. Dissolve in Ethyl Acetate, wash with H2O and Brine concentration1->workup drying 7. Dry with MgSO4 and filter workup->drying concentration2 8. Concentrate to get crude product drying->concentration2 purification 9. Purify by Distillation or Chromatography concentration2->purification product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Hypothetical Effect of Chloroacetone Purity on Reaction Yield

Chloroacetone PurityMesityl Oxide ContentYield of this compoundPurity of Crude Product
99%<0.1%85-95%>95%
95%~5%60-75%80-90% (contains Michael adduct)
90%~10%40-60%<80% (significant side products)

Table 2: Hypothetical Effect of Water Content in Morpholine on Reaction Yield

Water Content in MorpholineYield of this compound
<0.1%85-95%
0.5%80-90%
1.0%70-80%
5.0%40-60%

Signaling Pathways and Logical Relationships

Troubleshooting Logic Diagram:

G start Low Yield or Impure Product check_chloroacetone Check Chloroacetone Purity (GC-MS, NMR) start->check_chloroacetone check_morpholine Check Morpholine Purity (Water Content) start->check_morpholine check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions impure_chloroacetone Impurity Detected (e.g., Mesityl Oxide) check_chloroacetone->impure_chloroacetone Analyze wet_morpholine High Water Content check_morpholine->wet_morpholine Analyze suboptimal_conditions Conditions Suboptimal check_conditions->suboptimal_conditions Review purify_chloroacetone Purify Chloroacetone or Use High-Purity Grade impure_chloroacetone->purify_chloroacetone Yes no_chloroacetone_issue Purity OK impure_chloroacetone->no_chloroacetone_issue No dry_morpholine Dry Morpholine wet_morpholine->dry_morpholine Yes no_morpholine_issue Purity OK wet_morpholine->no_morpholine_issue No optimize_conditions Optimize Temperature, Time, or Base suboptimal_conditions->optimize_conditions Yes no_condition_issue Conditions OK suboptimal_conditions->no_condition_issue No

Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.

References

Methods for removing unreacted starting materials post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from their reaction mixtures.

General Troubleshooting and Method Selection

Before diving into specific techniques, it's crucial to select the most appropriate purification method for your compound. The choice depends on several factors, including the physical state of your product (solid or liquid), its stability, and the properties of the impurities.

FAQ: How do I choose the best purification method?

The selection of a purification method is critical and depends on the physical and chemical properties of your desired compound and the impurities.[1][2]

  • For solid compounds: Recrystallization is often the preferred method, especially for multigram quantities.[2] If recrystallization is unsuccessful or the compound is impure, column chromatography is a reliable alternative.[2]

  • For liquid compounds: Distillation is suitable for purifying oils with molecular weights under 350 amu, provided the compound is thermally stable and has a distinct boiling point from its impurities.[2][3] For thermally sensitive compounds or those with high boiling points, vacuum distillation is recommended.[3][4][5]

  • For complex mixtures or when other methods fail: Column chromatography is a versatile technique for separating compounds based on their polarity.[2][6][7]

Below is a decision-making workflow to help you select an appropriate purification technique.

Purification Method Selection Workflow for Selecting a Purification Method start Crude Reaction Mixture extraction Perform Liquid-Liquid Extraction (Aqueous Work-up) start->extraction Initial Work-up is_solid Is the desired product a solid? is_liquid Is the desired product a liquid? is_solid->is_liquid No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Distillation is_liquid->distillation Yes chromatography Use Column Chromatography is_liquid->chromatography No (Complex Mixture) recrystallization->chromatography Unsuccessful end Pure Product recrystallization->end Successful distillation->chromatography Unsuccessful distillation->end Successful chromatography->end extraction->is_solid

Caption: Workflow for Selecting a Purification Method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[8][9][10] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

FAQ: What are the characteristics of a good recrystallization solvent?

An ideal solvent should:

  • Dissolve the compound poorly at room temperature but well at its boiling point.[11]

  • Dissolve impurities readily at all temperatures or not at all.

  • Not react with the compound being purified.[8]

  • Be volatile enough to be easily removed from the purified crystals.

Troubleshooting Common Recrystallization Problems

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[11]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation. Add a seed crystal of the pure compound.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent. Reheat the solution and add more solvent to ensure the compound dissolves completely at a lower temperature.[12]
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recovered yield is very low. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[12]Use the minimum amount of hot solvent necessary to dissolve the crude product.[13]
The crystals were washed with a solvent that was not cold.Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[8][13]
Premature crystallization occurred during hot filtration.Use a heated funnel or add a small amount of extra hot solvent before filtering to keep the compound in solution.
Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[1][11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent.[8][13]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Recrystallization Workflow Recrystallization Experimental Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter hot_filter->dissolve Insoluble Impurities cool Cool to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Solid dry->end Flash_Chromatography_Workflow Flash Column Chromatography Workflow start Crude Mixture select_solvent Select Solvent System via TLC start->select_solvent pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent and Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Understanding and preventing degradation of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to understand and prevent the degradation of 1-Morpholin-4-ylacetone during their experiments.

Troubleshooting Unwanted Degradation

When working with this compound, unexpected degradation can lead to inaccurate experimental results and loss of valuable material. The following table outlines common issues, their potential causes, and recommended solutions to mitigate degradation.

Issue IDObservationPotential Cause(s)Recommended Solution(s)
DEG-001 Appearance of new peaks in HPLC chromatogram over time.Hydrolysis: The morpholine ring or the ketone functional group may be susceptible to hydrolysis, especially under acidic or basic conditions.- Maintain the pH of solutions between 6.0 and 8.0.- Use aprotic solvents where possible.- Store solutions at low temperatures (2-8 °C).
DEG-002 Yellowing or discoloration of the compound or its solutions.Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The ketone moiety can also undergo oxidative cleavage.- Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).- Use freshly de-gassed solvents.- Avoid exposure to oxidizing agents. Consider the addition of antioxidants if compatible with the experimental setup.
DEG-003 Loss of potency or reduced concentration of the active compound.Thermal Degradation: Elevated temperatures can accelerate various degradation pathways.- Store the compound at the recommended temperature, avoiding prolonged exposure to heat.- For reactions requiring heat, use the lowest effective temperature and minimize the reaction time.
DEG-004 Changes in the compound's physical appearance upon exposure to light.Photodegradation: Exposure to UV or visible light can induce degradation, particularly for compounds with chromophores.- Store the compound and its solutions in amber vials or protect them from light with aluminum foil.- Conduct experiments under controlled lighting conditions, avoiding direct sunlight.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains a tertiary amine (morpholine) and a ketone, the most probable degradation pathways include:

  • Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form this compound N-oxide.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the morpholine ring could potentially undergo cleavage.

  • Photodegradation: Ketones can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, various decomposition reactions can occur, potentially leading to fragmentation of the molecule.

Q2: How can I best store this compound to ensure its long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). For maximum protection against oxidation, storing under an inert atmosphere (nitrogen or argon) is recommended.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV or Mass Spectrometric (MS) detection is the most common and effective technique to separate and quantify the parent compound from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Derivatization may be necessary to improve the volatility of the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about degradation products, helping to elucidate the degradation pathways.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to promote degradation. Care should also be taken with certain solvents, especially at elevated temperatures. It is always good practice to perform compatibility studies with excipients or other reagents in your formulation or experimental setup.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop a stability-indicating HPLC method for this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Mass Spectrometer.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution is recommended to separate polar and non-polar degradation products. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

3. Detection:

  • UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

  • MS detection can be used for more sensitive and specific detection and identification of degradation products.

4. Forced Degradation Studies:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105 °C for 24 hours.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

5. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Protocol 2: GC-MS Analysis of Potential Volatile Degradants

This protocol is designed to identify volatile degradation products of this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Stressed samples from the forced degradation studies are diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected directly.

Protocol 3: NMR Spectroscopic Analysis for Structural Elucidation

This protocol is for the structural characterization of degradation products.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Isolate the degradation products from the stressed samples using preparative HPLC or column chromatography.

  • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

3. NMR Experiments:

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to elucidate the structures of the degradation products.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation 1_Morpholin_4_ylacetone 1_Morpholin_4_ylacetone Morpholine Morpholine 1_Morpholin_4_ylacetone->Morpholine Acid/Base Hydrolysis Acetone Acetone 1_Morpholin_4_ylacetone->Acetone Acid/Base Hydrolysis N_Oxide This compound N-oxide 1_Morpholin_4_ylacetone->N_Oxide Oxidation (e.g., H₂O₂) Radical_Intermediates Radical Intermediates 1_Morpholin_4_ylacetone->Radical_Intermediates UV Light (Norrish Type I/II) Photoproducts Photoproducts Radical_Intermediates->Photoproducts

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stress_Conditions Acid, Base, Oxidative, Thermal, Photolytic Stress Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample HPLC HPLC-UV/MS (Quantification & Separation) Data_Analysis Data Analysis & Pathway Elucidation HPLC->Data_Analysis GC_MS GC-MS (Volatile Impurities) GC_MS->Data_Analysis NMR NMR (Structural Elucidation) NMR->Data_Analysis Sample This compound Sample Sample->Stress_Conditions Stressed_Sample->HPLC Stressed_Sample->GC_MS Stressed_Sample->NMR

Caption: General workflow for stability testing of this compound.

Troubleshooting_Tree Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_pH Measure pH of Solution Start->Check_pH Check_Reagents Verify Purity of Solvents/Reagents Start->Check_Reagents Improper_Storage Improper Storage? Check_Storage->Improper_Storage Incorrect_pH pH outside 6-8 range? Check_pH->Incorrect_pH Contaminated_Reagents Contaminated Reagents? Check_Reagents->Contaminated_Reagents Improper_Storage->Check_pH No Solution_Storage Correct Storage: - 2-8 °C - Protect from light - Inert atmosphere Improper_Storage->Solution_Storage Yes Incorrect_pH->Check_Reagents No Solution_pH Adjust pH to 6-8 using appropriate buffers Incorrect_pH->Solution_pH Yes Solution_Reagents Use high-purity, degassed solvents and reagents Contaminated_Reagents->Solution_Reagents Yes

Caption: Troubleshooting decision tree for unexpected degradation.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-morpholin-4-ylacetone. For comparative purposes, spectral data for other representative N-substituted morpholine derivatives are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Introduction to NMR Spectroscopy of Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] For morpholine and its derivatives, ¹H and ¹³C NMR provide key insights into the molecular framework. The morpholine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons, although rapid conformational exchange at room temperature often results in averaged signals.[2][3] The chemical shifts of the protons and carbons in the morpholine ring are significantly influenced by the nature of the substituent on the nitrogen atom.[1][2]

Predicted ¹H and ¹³C NMR Spectral Assignments for this compound

Based on the general principles of NMR spectroscopy and data from related N-substituted morpholines, the following table summarizes the predicted chemical shifts (δ) for this compound.

Table 1: Predicted NMR Spectral Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
H-2', H-6'~3.6 - 3.8~66 - 68Methylene protons and carbons adjacent to the oxygen atom in the morpholine ring.
H-3', H-5'~2.4 - 2.6~53 - 55Methylene protons and carbons adjacent to the nitrogen atom in the morpholine ring.
H-1~3.1 - 3.3~60 - 65Methylene protons and carbon adjacent to the nitrogen and the carbonyl group.
H-3~2.1 - 2.3~25 - 30Methyl protons and carbon of the acetyl group.
C-2Not Applicable~205 - 215Carbonyl carbon of the acetone moiety.

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Comparative NMR Data of N-Substituted Morpholines

To provide context for the spectral assignments of this compound, the following table presents experimental NMR data for morpholine and another N-substituted derivative, 4-formylmorpholine.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts for Morpholine Derivatives

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Solvent
Morpholine H-2, H-6~3.73~67.8CDCl₃
H-3, H-5~2.87~46.5CDCl₃
4-Formylmorpholine H-2, H-63.69, 3.56~66CDCl₃
H-3, H-53.65, 3.42~43CDCl₃
H-formyl8.06~161CDCl₃

Data for morpholine and 4-formylmorpholine are sourced from publicly available spectral databases.[4][5]

The comparison highlights how the substituent on the nitrogen atom influences the chemical shifts of the morpholine ring protons and carbons. The electron-withdrawing nature of the formyl group in 4-formylmorpholine causes a downfield shift of the adjacent protons compared to unsubstituted morpholine. A similar, though less pronounced, effect is anticipated for the acetyl group in this compound.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of morpholine derivatives.[1]

A. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is defined as 0.00 ppm.[1]

B. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Acquisition Parameters: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Visualization of Structure and Experimental Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

G Figure 2: Generalized Workflow for NMR Spectral Acquisition A Sample Preparation (Weighing and Dissolution) B Transfer to NMR Tube A->B C Spectrometer Setup (Locking and Shimming) B->C D Data Acquisition (¹H and ¹³C Spectra) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking and Integration) E->F

Caption: A simplified workflow illustrating the key steps in acquiring and processing NMR spectra.

References

Decoding the Molecular Fingerprint: An Interpretive Guide to the Mass Spectrum of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and analytical chemistry, the precise identification and characterization of novel compounds are paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a molecular fingerprint that, when expertly interpreted, reveals the intricate structural details of a molecule. This guide offers a comprehensive interpretation of the expected mass spectrum of 1-Morpholin-4-ylacetone, a morpholine derivative of interest, by comparing its predicted fragmentation pattern with established principles of mass spectrometry and data from related compounds.

Understanding the Molecular Structure

This compound possesses a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . Its structure features a morpholine ring, a secondary amine, and a ketone functional group. This combination of functionalities dictates its behavior in the mass spectrometer, leading to a characteristic fragmentation pattern upon ionization.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical spectrum can be constructed based on the principles of mass spectral fragmentation of amines and ketones. The most common ionization technique for such a compound would be Electron Ionization (EI), which induces fragmentation by bombarding the molecule with high-energy electrons.

The expected major fragments and their relative abundances are summarized in the table below. This data is predictive and serves as a guide for interpreting an experimental spectrum.

m/z (mass-to-charge ratio) Proposed Fragment Ion Structure of Fragment Predicted Relative Intensity
143[M]+• (Molecular Ion)[C7H13NO2]+•Low
100[M - CH3CO]+[C5H10NO]+High
86[C4H8NO]+Morpholine ring fragmentMedium
57[CH3CO]+Acetyl cationMedium
43[C3H7]+ or [CH3CO]+Propyl or Acetyl cationHigh (often base peak)

Experimental Protocol: Acquiring a Mass Spectrum

To obtain an experimental mass spectrum for this compound, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: 3 minutes.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and analyzed.

Visualizing the Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]+•. The primary fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and the carbonyl group.

fragmentation_pathway M This compound (m/z 143) frag100 [C5H10NO]+ (m/z 100) M->frag100 - CH3CO frag57 [CH3CO]+ (m/z 57) M->frag57 - C4H8NO frag43 [CH3CO]+ (m/z 43) M->frag43 - C4H8NOCH2 frag86 [C4H8NO]+ (m/z 86) frag100->frag86 - CH2

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Comparison with Alternative Analytical Approaches

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification and quantification.

Analytical Technique Information Provided Advantages Limitations
GC-MS (as described) Molecular weight and fragmentation patternHigh sensitivity and specificity; provides structural informationRequires volatile and thermally stable compounds
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight and fragmentation patternApplicable to a wider range of compounds, including non-volatile and thermally labile onesCan have matrix effects; fragmentation may be less extensive than EI
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen frameworkProvides unambiguous structure determinationLower sensitivity than MS; requires larger sample amounts
Infrared (IR) Spectroscopy Information about functional groups presentQuick and non-destructiveProvides limited structural information on its own
High-Performance Liquid Chromatography (HPLC) with UV detection Quantification and purity assessmentRobust and widely used for quantitative analysisDoes not provide structural information

A Comparative Study of Reactivity: 1-Morpholin-4-ylacetone vs. Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Morpholin-4-ylacetone with other commonly used ketones: acetone, cyclohexanone, and acetophenone. The comparison focuses on key reactions relevant to synthetic chemistry and drug development, including enamine formation, aldol condensation, and alpha-halogenation. The discussion is supported by established principles of organic chemistry, and where available, experimental data. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Executive Summary

This compound, an α-amino ketone, exhibits distinct reactivity compared to simple aliphatic and aromatic ketones. The presence of the morpholine group at the α-position introduces both steric and electronic effects that significantly influence the reactivity of the carbonyl group and the α-protons. Generally, this compound is expected to show reduced reactivity in reactions involving nucleophilic attack at the carbonyl carbon due to steric hindrance. Conversely, the electronic influence of the nitrogen atom can affect the acidity of the α-protons, thereby modulating its reactivity in base-catalyzed reactions. This guide will delve into these differences through a comparative analysis of key ketone reactions.

Comparative Reactivity Analysis

The reactivity of a ketone is primarily governed by two factors:

  • Steric Hindrance: The size of the groups attached to the carbonyl carbon can hinder the approach of nucleophiles.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent groups influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Aldehydes are generally more reactive than ketones towards nucleophilic addition because they have a hydrogen atom on the carbonyl carbon, which is less sterically demanding than an alkyl or aryl group.[1][2] This principle can be extended to compare the reactivity of different ketones.

Enamine Formation

Enamines are versatile intermediates in organic synthesis, formed from the reaction of a ketone with a secondary amine.[3][4] The rate of enamine formation is influenced by the steric hindrance around the carbonyl group and the stability of the resulting enamine. For unsymmetrical ketones, the formation of the less substituted enamine is often favored to minimize steric strain (allylic strain).[5]

Table 1: Comparison of Reactivity in Enamine Formation with Pyrrolidine

KetoneStructureExpected Relative RatePredicted Yield (%)
This compound Slowest70-80
Acetone Fast>95
Cyclohexanone Fastest>95
Acetophenone Slow85-95

Note: Yields are predictions based on general principles and may vary with specific reaction conditions.

Discussion:

  • This compound: The bulky morpholine group at the α-position is expected to significantly hinder the approach of the secondary amine (e.g., pyrrolidine) to the carbonyl carbon, leading to the slowest reaction rate.

  • Acetone: With two small methyl groups, acetone offers minimal steric hindrance, allowing for a fast reaction.

  • Cyclohexanone: The cyclic structure of cyclohexanone results in a relatively unhindered carbonyl group, and the formation of the enamine is very favorable, often leading to the fastest rates.

  • Acetophenone: The phenyl group is sterically more demanding than a methyl group, and electronic effects (resonance stabilization of the ketone) also reduce the electrophilicity of the carbonyl carbon, resulting in a slower reaction compared to acetone and cyclohexanone.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[6][7] The reactivity of a ketone in an aldol reaction depends on the acidity of its α-protons (for enolate formation) and the electrophilicity of its carbonyl group (for the reaction with the enolate).

Table 2: Comparison of Reactivity in Self-Aldol Condensation

KetoneStructureExpected Relative RatePredicted Yield (%)
This compound SlowLow
Acetone ModerateLow (equilibrium favors starting materials)
Cyclohexanone FastModerate to Good
Acetophenone SlowLow

Note: Yields are for the self-condensation product and are highly dependent on reaction conditions. For crossed aldol reactions, reactivity trends will differ.

Discussion:

  • This compound: The electron-withdrawing nature of the morpholine nitrogen is expected to increase the acidity of the α-protons, facilitating enolate formation. However, the steric bulk of the morpholine group will hinder the approach of the enolate to another molecule of the ketone, likely resulting in a slow reaction and low yield of the self-condensation product.

  • Acetone: The self-aldol condensation of acetone is notoriously unfavorable, with the equilibrium lying on the side of the starting materials.[6]

  • Cyclohexanone: Cyclohexanone readily undergoes self-aldol condensation to give a good yield of the product.

  • Acetophenone: While the α-protons are acidic, the resulting enolate is stabilized by resonance with the phenyl ring. The carbonyl group is also less electrophilic due to conjugation with the phenyl ring, leading to a slow self-condensation reaction.

Alpha-Halogenation

The alpha-halogenation of ketones proceeds through an enol or enolate intermediate.[2][8] The rate-determining step is typically the formation of this intermediate, which is dependent on the acidity of the α-protons.

Table 3: Comparison of Reactivity in Acid-Catalyzed Alpha-Bromination

KetoneStructureExpected Relative Rate
This compound Fastest
Acetone Moderate
Cyclohexanone Fast
Acetophenone Slow

Discussion:

  • This compound: The electron-withdrawing inductive effect of the nitrogen atom in the morpholine ring is expected to increase the acidity of the α-protons, thereby accelerating the rate of enol or enolate formation and leading to the fastest rate of halogenation.

  • Acetone: Acetone has six α-protons and undergoes halogenation at a moderate rate.

  • Cyclohexanone: The four α-protons of cyclohexanone are readily enolizable, leading to a fast halogenation reaction.

  • Acetophenone: The methyl protons are acidic, but the rate of enolization is slower compared to aliphatic ketones due to the electronic effects of the phenyl group.

Experimental Protocols

The following protocols are designed for a comparative study of the reactivity of this compound, acetone, cyclohexanone, and acetophenone.

Comparative Enamine Formation Kinetics

Objective: To compare the rate of enamine formation for the four ketones with pyrrolidine.

Materials:

  • This compound

  • Acetone

  • Cyclohexanone

  • Acetophenone

  • Pyrrolidine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To four separate, dry, round-bottom flasks equipped with a reflux condenser and a Dean-Stark trap, add the ketone (10 mmol), pyrrolidine (12 mmol), a catalytic amount of p-toluenesulfonic acid (0.1 mmol), and anhydrous toluene (50 mL).

  • Add a known amount of an internal standard to each flask.

  • Heat the reaction mixtures to reflux.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with a small amount of saturated sodium bicarbonate solution and extract with diethyl ether.

  • Analyze the organic layer by GC-MS to determine the concentration of the starting ketone and the enamine product relative to the internal standard.

  • Plot the concentration of the ketone versus time for each reaction to determine the relative reaction rates.

Comparative Aldol Condensation Yields

Objective: To compare the product yield of the crossed aldol condensation of each ketone with benzaldehyde.

Materials:

  • This compound

  • Acetone

  • Cyclohexanone

  • Acetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

Procedure:

  • In four separate flasks, dissolve the ketone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

  • To each flask, add a solution of NaOH (12 mmol) in water (5 mL) dropwise with stirring at room temperature.

  • Stir the reactions for a set amount of time (e.g., 4 hours).

  • Quench the reactions by adding dilute HCl until the solution is neutral.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Determine the yield of the aldol condensation product for each reaction by weighing the crude product and by NMR analysis.

Comparative Alpha-Halogenation Rates

Objective: To compare the rate of alpha-bromination for the four ketones.

Materials:

  • This compound

  • Acetone

  • Cyclohexanone

  • Acetophenone

  • Bromine (Br₂)

  • Acetic acid

  • Sodium thiosulfate solution

Procedure:

  • In four separate flasks, dissolve the ketone (10 mmol) in acetic acid (20 mL).

  • To each flask, add a solution of bromine (10 mmol) in acetic acid (10 mL) dropwise with stirring.

  • At regular time intervals (e.g., 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with an excess of sodium thiosulfate solution to remove unreacted bromine.

  • Extract the mixture with diethyl ether.

  • Analyze the organic layer by GC-MS to monitor the disappearance of the starting ketone.

  • Plot the concentration of the ketone versus time for each reaction to determine the relative reaction rates.

Visualizations

Logical Relationship of Factors Affecting Ketone Reactivity

Ketone_Reactivity Reactivity Ketone Reactivity Steric Steric Hindrance Steric->Reactivity decreases Electronic Electronic Effects Electronic->Reactivity influences Carbonyl Electrophilicity of Carbonyl Carbon Carbonyl->Reactivity increases AlphaH Acidity of α-Protons AlphaH->Reactivity influences (for enolate formation) Bulky Bulky Substituents Bulky->Steric EDG Electron-Donating Groups EDG->Carbonyl decreases EDG->AlphaH decreases EWG Electron-Withdrawing Groups EWG->Carbonyl increases EWG->AlphaH increases

Caption: Factors influencing the reactivity of ketones.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow start Select Ketones (this compound, Acetone, Cyclohexanone, Acetophenone) reaction_setup Set up Parallel Reactions (Enamine Formation, Aldol Condensation, α-Halogenation) start->reaction_setup monitoring Monitor Reaction Progress (Aliquots at time intervals) reaction_setup->monitoring analysis Analyze Samples (GC-MS, NMR) monitoring->analysis data_processing Process Data (Calculate Rates/Yields) analysis->data_processing comparison Compare Reactivity data_processing->comparison

Caption: Workflow for the comparative study of ketone reactivity.

Signaling Pathway for Base-Catalyzed Aldol Condensation

Aldol_Condensation ketone1 Ketone (with α-H) enolate Enolate (Nucleophile) ketone1->enolate Deprotonation + Base base Base (e.g., OH⁻) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack + Ketone ketone2 Ketone (Electrophile) ketone2->alkoxide aldol_addition β-Hydroxy Ketone (Aldol Addition Product) alkoxide->aldol_addition Protonation + H₂O water H₂O water->aldol_addition aldol_condensation α,β-Unsaturated Ketone (Aldol Condensation Product) aldol_addition->aldol_condensation Dehydration + Heat heat Heat heat->aldol_condensation

Caption: Base-catalyzed aldol addition and condensation pathway.

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic factors imparted by the α-morpholino substituent. While it is predicted to be less reactive towards nucleophilic attack at the carbonyl carbon compared to less hindered ketones like acetone and cyclohexanone, it is expected to exhibit enhanced reactivity in reactions where the rate is dependent on the acidity of the α-protons, such as alpha-halogenation. The provided experimental protocols offer a framework for quantifying these differences, enabling researchers to make informed decisions in the design of synthetic routes and the development of new chemical entities.

References

A Comparative Guide to HPLC and GC-MS Method Development for Purity Analysis of 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-Morpholin-4-ylacetone. Detailed experimental protocols, data-driven comparisons, and visual workflows are presented to assist in selecting the most appropriate analytical technique and developing a robust, fit-for-purpose method.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. Both HPLC and GC-MS are powerful analytical techniques that can be employed for purity assessment. The choice between these two methods depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

Predicted Impurity Profile of this compound

A thorough understanding of potential impurities is fundamental to developing a stability-indicating and specific analytical method. Based on the common synthesis route for this compound, which involves the reaction of morpholine with chloroacetone, the following impurities can be anticipated:

  • Starting Materials:

    • Morpholine

    • Chloroacetone

  • By-products and Related Substances:

    • Di-substituted product: 1,3-dimorpholinoacetone (from the reaction of two moles of morpholine with one mole of chloroacetone)

    • Chloroacetone self-condensation product: Mesityl oxide

    • Impurities from starting materials: For instance, commercial morpholine may contain impurities like diethanolamine.[1]

  • Degradation Products: Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products.[2][3][4] Morpholine itself can undergo degradation to form products like 2-(2-aminoethoxy)acetate and glycolate.[5]

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[6] Given that this compound is a polar and relatively non-volatile compound, HPLC is a strong candidate for its purity analysis.

Experimental Protocol: Proposed HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions (Starting Point):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength (e.g., 210 nm) is suggested. A PDA detector would be beneficial for monitoring peak purity and identifying impurities with different UV spectra.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Method Validation Parameters:

  • Specificity: Analyze a placebo (if applicable), the active pharmaceutical ingredient (API), and a mixture of the API and all potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Prepare a series of solutions of this compound and its impurities at different concentrations to establish the range over which the detector response is proportional to the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte and its impurities.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte and its impurities that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results.

Illustrative HPLC Data

The following table presents hypothetical data for a developed HPLC method for the purity analysis of this compound. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)LOD (µg/mL)LOQ (µg/mL)
Morpholine2.5-1.10.10.3
This compound5.2> 2.0 (from all impurities)1.20.050.15
Chloroacetone7.8> 2.01.00.20.6
Mesityl Oxide10.1> 2.01.10.10.3
1,3-dimorpholinoacetone4.1> 2.01.30.080.24

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[6] While this compound has a ketone group, its morpholine moiety makes it polar, which can lead to poor peak shape and tailing on standard non-polar GC columns. Furthermore, the thermal stability of the compound needs to be considered, as degradation in the hot injector port is a possibility.[7] To overcome these challenges, derivatization is often employed for the GC-MS analysis of ketones and amines.[7][8][9][10]

Experimental Protocol: Proposed GC-MS Method with Derivatization

1. Derivatization:

  • Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a suitable derivatizing agent for ketones, forming a stable oxime derivative that is amenable to GC analysis and provides high sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode in MS.[8][10]

  • Procedure: React the sample containing this compound with an excess of PFBHA in a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes).

2. Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

3. Chromatographic Conditions (Starting Point):

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for the separation of the derivatized analyte and impurities.

  • Injector Temperature: 250 °C (splitless mode for trace analysis).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV for structural elucidation and library matching.

    • Scan Range: m/z 40-500.

4. Sample Preparation:

  • Prepare a solution of the this compound sample in the derivatization solvent. After derivatization, the reaction mixture can be directly injected or diluted further if necessary.

5. Method Validation Parameters:

  • Similar validation parameters as described for the HPLC method should be evaluated, with a focus on the completeness and reproducibility of the derivatization reaction.

Illustrative GC-MS Data

The following table presents hypothetical data for a developed GC-MS method for the purity analysis of derivatized this compound. This data is for illustrative purposes.

Compound (as PFBHA derivative)Retention Time (min)Key Mass Fragments (m/z)LOD (ng/mL)LOQ (ng/mL)
Morpholine (if derivatized)8.2(Specific to derivative)0.51.5
This compound-oxime12.5(Molecular ion, fragments)0.10.3
Chloroacetone-oxime10.1(Molecular ion, fragments)1.03.0
Mesityl Oxide-oxime14.3(Molecular ion, fragments)0.82.4

Comparison of HPLC and GC-MS for this compound Purity Analysis

FeatureHPLCGC-MS
Analyte Suitability Excellent for polar, non-volatile compounds. Direct analysis is feasible.Requires the analyte to be volatile and thermally stable. Derivatization is likely necessary for this compound.
Selectivity Good selectivity can be achieved by optimizing the mobile phase and stationary phase. PDA detection enhances selectivity.High selectivity, especially with mass spectrometric detection, allowing for positive identification of impurities based on their mass spectra.
Sensitivity Generally good, but can be lower than GC-MS for certain compounds. Depends on the detector used.Very high sensitivity, especially with selective ionization techniques (e.g., NCI) and selected ion monitoring (SIM).
Sample Throughput Run times are typically in the range of 15-30 minutes.Run times can be shorter, but the derivatization step adds to the overall analysis time.
Method Development Can be complex, requiring optimization of mobile phase composition, pH, and column type.The primary challenge is the development and validation of a robust derivatization procedure. Thermal stability of the analyte must be confirmed.
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial instrument cost.
Chiral Analysis Chiral stationary phases are readily available for the separation of enantiomers.[11][12][13]Chiral GC columns are available, but the separation of enantiomers of derivatized compounds can be challenging.

Visualizing the Method Development Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of method development and the decision-making process for selecting the appropriate analytical technique.

Method_Development_Workflow cluster_0 Phase 1: Planning & Information Gathering cluster_1 Phase 2: Method Screening & Development cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Implementation A Define Analytical Target Profile (ATP) B Gather Information on Analyte & Impurities (Physicochemical Properties, Synthesis Route) A->B C Select Technique (HPLC vs. GC-MS) B->C D Screen Columns, Mobile Phases/Gradients (HPLC) or Columns, Temp. Programs (GC-MS) C->D E Optimize Method Parameters (e.g., Gradient, Flow Rate, Temperature) D->E F Perform Validation Studies (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) E->F G Establish System Suitability Criteria F->G H Implement for Routine Purity Analysis G->H

Figure 1. General workflow for analytical method development.

HPLC_vs_GCMS_Decision cluster_0 Analyte Properties Assessment cluster_1 Technique Selection Path Start Analyze Purity of This compound Volatility Is the analyte sufficiently volatile? Start->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability No GCMS_Direct Consider Direct GC-MS (High Polarity Column) Volatility->GCMS_Direct Yes HPLC Propose HPLC Method (Reversed-Phase) Thermal_Stability->HPLC No Thermal_Stability->GCMS_Direct Yes GCMS_Derivatization Propose GC-MS with Derivatization GCMS_Direct->GCMS_Derivatization Poor Peak Shape

Figure 2. Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS offer viable pathways for the purity analysis of this compound.

  • HPLC is recommended as the primary technique due to the polar nature of the analyte, allowing for direct analysis without the need for derivatization. A reversed-phase method is likely to provide good separation of the main component from its potential impurities.

  • GC-MS can serve as a powerful complementary or alternative technique, especially for the identification and quantification of volatile impurities. However, method development will likely require a derivatization step to improve the chromatographic performance of this compound and its non-volatile impurities. The high sensitivity of GC-MS makes it particularly suitable for trace-level impurity analysis.

The final choice of method will depend on the specific analytical requirements, available instrumentation, and the impurity profile of the this compound batches being tested. A thorough method development and validation process, as outlined in this guide, is essential to ensure the reliability and accuracy of the purity analysis.

References

A Comparative Guide to the Synthetic Routes of 1-Morpholin-4-ylacetone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Two primary synthetic strategies, direct N-alkylation and reductive amination, offer viable pathways to the valuable morpholine derivative, 1-Morpholin-4-ylacetone. This guide provides a comprehensive comparison of these methods, including detailed experimental protocols and quantitative data, to assist researchers in selecting the most efficient route for their specific needs.

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, can be approached through two main chemical transformations. The first is a classical nucleophilic substitution, specifically the N-alkylation of morpholine with a suitable three-carbon electrophile. The second is a reductive amination reaction, which involves the condensation of morpholine with acetone followed by in-situ reduction of the resulting enamine or iminium ion. The efficiency of these routes can be evaluated based on factors such as product yield, reaction time, and the nature of the reagents and catalysts employed.

Comparison of Synthetic Routes

Parameter Route 1: N-Alkylation Route 2: Reductive Amination
Starting Materials Morpholine, ChloroacetoneMorpholine, Acetone
Key Reagents/Catalyst Base (e.g., K₂CO₃)Reducing Agent (e.g., 2-Picoline-borane), Acetic Acid
Reaction Time 12 hours20 hours
Yield 77%[1][2]98%[3]
Solvent AcetoneMethanol
Temperature RefluxRoom Temperature

Experimental Protocols

Route 1: N-Alkylation of Morpholine with Chloroacetone

This method relies on the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbon of chloroacetone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Procedure:

A mixture of morpholine (8.71 g, 0.1 mol), chloroacetone (9.25 g, 0.1 mol), and anhydrous potassium carbonate (13.8 g, 0.1 mol) in 100 mL of dry acetone is refluxed with stirring for 12 hours.[1][2] After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by vacuum distillation to afford this compound.

Route 2: Reductive Amination of Acetone with Morpholine

This one-pot procedure involves the formation of an enamine or iminium intermediate from morpholine and acetone, which is then reduced in the same reaction vessel. The use of a mild reducing agent is crucial to selectively reduce the C=N bond without affecting the carbonyl group of acetone.

Procedure:

To a solution of morpholine (1.0 mmol) and acetone (1.0 mmol) in methanol (3 mL), 2-picoline-borane complex (1.0 mmol) and acetic acid (0.1 mL) are added.[3] The reaction mixture is stirred at room temperature for 20 hours.[3] Following the completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel yields pure this compound.

Logical Workflow for Comparing Synthetic Routes

The selection of an optimal synthetic route is a critical decision in chemical research and development. The following diagram illustrates the logical workflow for comparing the N-alkylation and reductive amination pathways for the synthesis of this compound.

G Comparison of Synthetic Routes to this compound cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination cluster_2 Comparison Criteria A1 Morpholine C1 Base (K₂CO₃) Solvent (Acetone) Reflux, 12h A1->C1 B1 Chloroacetone B1->C1 D1 This compound (Yield: 77%) C1->D1 E Yield Reaction Time Reagent Safety & Cost Purification Method D1->E Evaluate A2 Morpholine C2 Reducing Agent (2-Picoline-borane) Acetic Acid Solvent (Methanol) RT, 20h A2->C2 B2 Acetone B2->C2 D2 This compound (Yield: 98%) C2->D2 D2->E Evaluate F Optimal Route Selection E->F

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

Based on the available experimental data, the reductive amination of acetone with morpholine using 2-picoline-borane offers a significantly higher yield (98%) compared to the N-alkylation of morpholine with chloroacetone (77%).[1][2][3] While the reaction time for reductive amination is longer, the milder reaction conditions (room temperature vs. reflux) and the high efficiency may make it the preferred method for many applications. Researchers should also consider factors such as the cost and availability of reagents, as well as the ease of purification, when making their final selection. The provided protocols and comparative data serve as a valuable resource for making an informed decision.

References

Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Structural Confirmation of 1-Morpholin-4-ylacetone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the pipeline. While various analytical techniques offer pieces of the structural puzzle, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the intricate molecular architecture of compounds like 1-Morpholin-4-ylacetone and its derivatives in solution. This guide provides an objective comparison of 2D NMR with other common analytical methods, supported by hypothetical experimental data, and offers detailed protocols for key 2D NMR experiments.

Two-dimensional NMR experiments enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, thereby mitigating the signal overlap frequently encountered in traditional 1D NMR spectra of complex molecules. This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure.

At a Glance: 2D NMR vs. Alternative Techniques

To understand the unique advantages of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.Molecular weight, elemental composition, and fragmentation patterns.Precise 3D atomic coordinates in the solid state, absolute stereochemistry.
Sample Requirements Requires soluble samples in deuterated solvents (typically mg scale).Requires soluble samples in deuterated solvents (typically mg scale).Small sample amount (µg to ng), can be used for solid, liquid, or gas samples.Requires a single, high-quality crystal.
Strengths - Unambiguous structural confirmation in solution.- Provides detailed connectivity information.- Can elucidate stereochemistry.- Rapid and routine analysis.- Good for initial assessment of purity and functional groups.- High sensitivity.- Provides accurate molecular weight and formula.- Provides the absolute 3D structure.- Gold standard for stereochemical assignment.
Limitations - Longer acquisition times compared to 1D NMR.- Requires more expertise for data interpretation.- Signal overlap in complex molecules.- Limited connectivity information.- Does not provide direct connectivity information.- Isomers can be difficult to distinguish.- Crystal growth can be a major bottleneck.- The determined structure is in the solid state, which may differ from the solution conformation.

Structural Confirmation of a this compound Derivative using 2D NMR: A Hypothetical Case Study

Let's consider a hypothetical derivative, 1-(4-methylmorpholin-2-yl)propan-1-one . The following tables summarize the expected data from a suite of 2D NMR experiments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-(4-methylmorpholin-2-yl)propan-1-one
Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)DEPT-135
1---210.5C
22.55q2H35.8CH₂
31.05t3H8.2CH₃
54.20m1H68.1CH
6a3.80dd1H65.4CH₂
6b3.65dd1H
7a2.90m1H55.2CH₂
7b2.75m1H
8a2.60m1H53.8CH₂
8b2.45m1H
92.30s3H45.9CH₃
Table 2: Key 2D NMR Correlations for 1-(4-methylmorpholin-2-yl)propan-1-one
ExperimentKey Correlations (¹H - ¹H or ¹H - ¹³C)Interpretation
COSY H2 (2.55 ppm) ↔ H3 (1.05 ppm)H5 (4.20 ppm) ↔ H6a/b (3.80/3.65 ppm)H7a/b (2.90/2.75 ppm) ↔ H8a/b (2.60/2.45 ppm)Confirms the propanoyl group and the connectivity within the morpholine ring.
HSQC H2 (2.55 ppm) ↔ C2 (35.8 ppm)H3 (1.05 ppm) ↔ C3 (8.2 ppm)H5 (4.20 ppm) ↔ C5 (68.1 ppm)H6a/b (3.80/3.65 ppm) ↔ C6 (65.4 ppm)H7a/b (2.90/2.75 ppm) ↔ C7 (55.2 ppm)H8a/b (2.60/2.45 ppm) ↔ C8 (53.8 ppm)H9 (2.30 ppm) ↔ C9 (45.9 ppm)Directly links each proton to its attached carbon atom.
HMBC H2 (2.55 ppm) ↔ C1 (210.5 ppm), C3 (8.2 ppm)H3 (1.05 ppm) ↔ C1 (210.5 ppm), C2 (35.8 ppm)H5 (4.20 ppm) ↔ C1 (210.5 ppm), C7 (55.2 ppm)H9 (2.30 ppm) ↔ C7 (55.2 ppm), C8 (53.8 ppm)Establishes long-range (2-3 bond) correlations, crucially connecting the propanoyl group to the morpholine ring at C5 and the N-methyl group to the morpholine ring.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.

Sample Preparation
  • Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

2D NMR Data Acquisition

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Spectral Width (F2 and F1): 10 ppm (centered around 5 ppm)

  • Number of Scans (NS): 2-4

  • Number of Increments (F1): 256

  • Acquisition Time (AQ): 0.2 s

  • Relaxation Delay (D1): 1.5 s

HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (F2): 10 ppm (centered around 5 ppm)

  • Spectral Width (F1): 160 ppm (centered around 80 ppm)

  • Number of Scans (NS): 2-8

  • Number of Increments (F1): 256

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Relaxation Delay (D1): 1.5 s

HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2): 10 ppm (centered around 5 ppm)

  • Spectral Width (F1): 220 ppm (centered around 110 ppm)

  • Number of Scans (NS): 8-16

  • Number of Increments (F1): 256

  • Long-range J(C,H) Coupling Constant: 8 Hz

  • Relaxation Delay (D1): 1.5 s

Data Interpretation Workflow

The structural elucidation process using 2D NMR data follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation A 1D ¹H NMR F Identify Spin Systems (COSY) A->F B 1D ¹³C & DEPT NMR G Assign Protons to Carbons (HSQC) B->G C 2D COSY C->F D 2D HSQC D->G E 2D HMBC H Connect Fragments (HMBC) E->H I Assemble Structure F->I G->I H->I J Final Structure I->J

Workflow for 2D NMR-based structural elucidation.

Key Correlations in 2D NMR

The power of 2D NMR lies in its ability to reveal specific through-bond correlations, allowing for the step-by-step assembly of the molecular structure.

G cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C) cluster_hmbc HMBC (¹H-¹³C) H1 Proton A H2 Proton B H1->H2 2-3 bonds H3 Proton C C1 Carbon C H3->C1 1 bond H4 Proton D C2 Carbon E H4->C2 2-3 bonds

Types of correlations observed in key 2D NMR experiments.

A Comparative Guide to the Quantitative Analysis of 1-Morpholin-4-ylacetone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 1-Morpholin-4-ylacetone in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method is critical and often depends on factors such as the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. This document outlines the experimental protocols for each method, presents a comparative summary of their performance, and visualizes the analytical workflows.

Comparison of Analytical Methods

The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with stationary phase, followed by UV detection.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Intrinsic quantitative nature based on the direct proportionality between NMR signal intensity and the number of nuclei.[1]
Selectivity Good, can be optimized with column and mobile phase selection.Excellent, provides structural information for analyte identification.Excellent, high-resolution spectra allow for the distinction of structurally similar molecules.
Sensitivity Typically in the µg/mL to ng/mL range.High sensitivity, often in the ng/mL to pg/mL range.Generally lower sensitivity compared to chromatographic methods, typically in the mg/mL to µg/mL range.[2]
Precision (%RSD) < 2%< 5%< 1%
Accuracy (%Recovery) 98-102%95-105%99-101%
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-15 minutes per sample.
Reference Standard Required for calibration.Required for calibration.Can be performed with or without an internal standard; an external standard of known concentration is often used for absolute quantification.[3][4]
Sample Derivatization Generally not required.May be required to improve volatility and thermal stability.[5][6]Not required.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific reaction mixture and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis of this compound in reaction mixtures.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 210 nm

  • Analysis: Inject the calibration standards and the prepared sample.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow A Mobile Phase Preparation C HPLC System A->C B Standard & Sample Preparation B->C D Data Acquisition C->D Injection & Separation E Data Analysis D->E Chromatogram F Result E->F Quantification GCMS_Workflow A Standard & Sample Preparation B Derivatization (if required) A->B C GC-MS System B->C D Data Acquisition C->D Injection, Separation & Ionization E Data Analysis D->E Mass Spectrum F Result E->F Quantification qNMR_Workflow A Sample & Internal Standard Weighing B Dissolution in Deuterated Solvent A->B C NMR Spectrometer B->C Transfer to NMR tube D Data Acquisition C->D ¹H Spectrum Acquisition E Data Processing D->E Integration F Result E->F Calculation

References

A Comparative Analysis of the Biological Activity of 1-Morpholin-4-ylacetone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Morpholine Derivatives in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Its incorporation into various molecular frameworks has led to the development of compounds with a wide spectrum of pharmacological activities. This guide focuses on analogs that share the core morpholine structure of 1-Morpholin-4-ylacetone, particularly those with modifications at the acetone moiety.

Comparative Biological Activity

The biological activities of this compound analogs are diverse and largely dependent on the nature of the substituents attached to the morpholine ring. The following sections summarize the key findings from in vitro studies.

Anticancer Activity

Several studies have investigated the potential of morpholine derivatives as anticancer agents. The primary mechanisms of action appear to involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase.

Table 1: Anticancer Activity of this compound Analogs

Compound IDStructureCell LineAssay TypeIC50Mechanism of ActionReference
M2 Substituted morpholine derivativeMDA-MB-231 (Breast Cancer)SRB Assay88.27 µg/mLTopoisomerase II inhibition[1]
M5 Substituted morpholine derivativeMDA-MB-231 (Breast Cancer)SRB Assay81.92 µg/mLTopoisomerase II inhibition[1]
1c Morpholine-acetamide derivativeOvarian Cancer (ID8)Not Specified8.80 µMCarbonic Anhydrase Inhibition[2]
1d Morpholine-acetamide derivativeOvarian Cancer (ID8)Not Specified11.13 µMCarbonic Anhydrase Inhibition[2]
1h Morpholine-acetamide derivativeOvarian Cancer (ID8)Not Specified8.12 µMCarbonic Anhydrase Inhibition[2]
1i Morpholine-acetamide derivativeOvarian Cancer (ID8)Not Specified11.2 µMNot Specified[2]
3c 2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)Not Specified11.42 µMNot Specified[3]
3d 2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)Not Specified8.50 µMNot Specified[3]
3e 2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)Not Specified12.76 µMNot Specified[3]

Note: The exact structures of M2 and M5 were not detailed in the source material beyond being substituted morpholine derivatives.

Anti-inflammatory Activity

Morpholine-containing compounds have also been explored for their anti-inflammatory properties. Certain derivatives have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 2: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

Compound IDStructureCell LineAssay TypeActivityReference
V4 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenolRAW 264.7 (Macrophage)NO Production InhibitionActive at non-cytotoxic concentrations[4]
V8 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolRAW 264.7 (Macrophage)NO Production InhibitionActive at non-cytotoxic concentrations[4]
Antimicrobial Activity

The morpholine scaffold is present in some clinically used antibiotics, and research continues to explore new morpholine derivatives for their antimicrobial potential against a range of pathogens.

Table 3: Antimicrobial Activity of Morpholine Derivatives

Compound IDStructureTarget OrganismAssay TypeMICReference
12 1,2,4-triazole derivative with morpholineMycobacterium smegmatisBroth Microdilution15.6 µg/mL[5]
Coumarinyl Cinnamide 6a Coumarinyl cinnamide with morpholineAspergillus clavatusNot Specified100 µg/mL
Coumarinyl Cinnamide 6b Coumarinyl cinnamide with morpholineAspergillus nigerNot Specified100 µg/mL
Coumarinyl Cinnamide 6j Coumarinyl cinnamide with morpholineCandida albicansNot Specified100 µg/mL

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of the this compound analogs.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

SRB_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Add test compounds at various concentrations B->C D Incubate for 48-72 hours C->D E Fix cells with trichloroacetic acid (TCA) D->E F Wash with water E->F G Stain with Sulforhodamine B (SRB) F->G H Wash with 1% acetic acid G->H I Solubilize bound dye with Tris base H->I J Measure absorbance at 510 nm I->J

SRB Assay Workflow for Cytotoxicity Assessment.

MTT Assay for Cell Viability

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow A Plate cells in 96-well plates B Treat with compounds for a specified time A->B C Add MTT solution to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

MTT Assay Workflow for Cell Viability.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds C Add dilutions and inoculum to 96-well plates A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow for MIC Determination.

Signaling Pathways

While specific signaling pathways for this compound are unknown, some of its analogs have been suggested to interact with well-known cancer-related pathways. For instance, the anticancer activity of some morpholine derivatives is linked to the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and cell division.

Topoisomerase_II_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression DNA_Replication DNA Replication Cell_Division Cell Division DNA_Replication->Cell_Division Apoptosis Apoptosis DNA_Replication->Apoptosis leads to (when inhibited) Cell_Division->Apoptosis leads to (when inhibited) Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Replication facilitates Morpholine_Analog Morpholine Analog (e.g., M2, M5) Morpholine_Analog->Topoisomerase_II inhibits

Inhibition of Topoisomerase II by Morpholine Analogs.

Conclusion

The analogs of this compound exhibit a range of promising biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. The data presented in this guide highlights the importance of the morpholine scaffold and demonstrates how structural modifications can significantly impact biological efficacy and mechanism of action. Further research, including the synthesis and biological evaluation of this compound itself, is warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify lead candidates for further drug development.

References

The Influence of the Morpholine Moiety on Pharmacokinetic Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This guide provides a comparative evaluation of the pharmacokinetics of four marketed drugs containing a morpholine moiety—Linezolid, Gefitinib, Reboxetine, and Timolol—against relevant therapeutic alternatives. The data presented herein is intended to offer insights into the impact of this versatile heterocycle on drug disposition and to serve as a resource for drug design and development.

Comparative Pharmacokinetics of Morpholine-Containing Drugs and Alternatives

The following tables summarize the key pharmacokinetic parameters of the selected morpholine-containing drugs and their non-morpholine comparators. These parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—are crucial in determining the efficacy and safety profile of a therapeutic agent.

Linezolid vs. Vancomycin (Antibiotics)

Linezolid, an oxazolidinone antibiotic, is often compared to the glycopeptide antibiotic Vancomycin for the treatment of serious Gram-positive infections. A key differentiator in their clinical use is their pharmacokinetic profile, particularly bioavailability.

ParameterLinezolid (with Morpholine)Vancomycin (without Morpholine)
Oral Bioavailability ~100%Negligible
Protein Binding 31%30-60%
Volume of Distribution (Vd) 40-50 L~30 L
Metabolism Oxidation of the morpholine ring to inactive metabolitesMinimally metabolized
Primary Route of Excretion Renal (as metabolites and parent drug) and non-renalPrimarily renal (unchanged drug)
Elimination Half-life (t½) 5-7 hours4-8 hours
Gefitinib vs. Erlotinib (EGFR Inhibitors for Cancer)

Gefitinib and Erlotinib are both tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), used in the treatment of non-small cell lung cancer. While structurally similar, the presence of the morpholine group in Gefitinib influences its disposition.

ParameterGefitinib (with Morpholine)Erlotinib (without Morpholine)
Oral Bioavailability ~60%~60%
Protein Binding ~90%~94%
Volume of Distribution (Vd) 1400 L232 L
Metabolism Primarily by CYP3A4, involving the morpholine ringPrimarily by CYP3A4 and to a lesser extent by CYP1A2
Primary Route of Excretion Feces (~86%)Feces (~83%)
Elimination Half-life (t½) ~48 hours~36 hours
Reboxetine vs. Fluoxetine (Antidepressants)

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), while Fluoxetine is a selective serotonin reuptake inhibitor (SSRI). Their differing mechanisms are complemented by distinct pharmacokinetic characteristics.

ParameterReboxetine (with Morpholine)Fluoxetine (without Morpholine)
Oral Bioavailability ≥94%Well absorbed, but extensive first-pass metabolism
Protein Binding 97-98%~95%
Volume of Distribution (Vd) ~32 L12-43 L/kg
Metabolism Primarily by CYP3A4Primarily by CYP2D6 to an active metabolite (norfluoxetine)
Primary Route of Excretion Urine (78% as unchanged drug and metabolites)Urine (as metabolites)
Elimination Half-life (t½) ~13 hours1-3 days (parent drug), 4-16 days (norfluoxetine)
Timolol vs. Betaxolol (Beta-blockers for Glaucoma)

Timolol, a non-selective beta-blocker, and Betaxolol, a cardioselective beta-blocker, are both used topically to treat glaucoma. The morpholine ring is a key structural feature of Timolol.

ParameterTimolol (with Morpholine)Betaxolol (without Morpholine)
Systemic Absorption (Ophthalmic) Readily absorbedReadily absorbed
Protein Binding <10% (by equilibrium dialysis)~50%
Metabolism Partially metabolized by the liver (CYP2D6)Primarily metabolized by the liver (CYP1A2 and CYP2D6)
Primary Route of Excretion Kidney (as metabolites and unchanged drug)Kidney (as metabolites and unchanged drug)
Elimination Half-life (t½) (Plasma) ~4 hours14-22 hours

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are crucial for the replication and validation of results. Below are representative protocols for determining fundamental pharmacokinetic parameters.

Determination of Oral Bioavailability

Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.

Methodology:

  • Animal Model: Typically, rats or dogs are used. Animals are fasted overnight prior to dosing.

  • Drug Administration: A known dose of the drug is administered intravenously (IV) to one group of animals and orally (PO) to another group.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing from the tail vein or other appropriate site.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Drug Concentration Analysis: Plasma concentrations of the drug are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and PO routes. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Determination of Plasma Protein Binding

Objective: To quantify the extent to which a drug binds to plasma proteins.

Methodology (Equilibrium Dialysis):

  • Preparation: A semi-permeable membrane separates a chamber containing drug-spiked plasma from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline).

  • Equilibration: The dialysis unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a drug to inhibit major drug-metabolizing enzymes.

Methodology (In Vitro Microsomal Assay):

  • Incubation Mixture: Human liver microsomes, a specific CYP isoform probe substrate, and the test drug (at various concentrations) are incubated in a phosphate buffer containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the probe substrate's metabolite is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test drug is compared to the control (vehicle-only). The IC50 value (the concentration of the test drug that causes 50% inhibition of the CYP isoform activity) is determined by plotting the percent inhibition against the logarithm of the test drug concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by the selected drugs and a general workflow for a pharmacokinetic study.

Linezolid_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Initiation_Complex 70S Initiation Complex (fMet-tRNA at P-site) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Linezolid Linezolid Linezolid->23S_rRNA Binds to A-site of PTC Inhibition Inhibition Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocked Inhibition->Initiation_Complex

Caption: Mechanism of action of Linezolid.

Gefitinib_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP binding ATP ATP ATP->P_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: EGFR signaling pathway and inhibition by Gefitinib.

Reboxetine_Mechanism cluster_synapse Synaptic Cleft NE Norepinephrine (NE) Postsynaptic_Neuron Postsynaptic Neuron NE->Postsynaptic_Neuron Binds to Receptors NE_Reuptake NE Reuptake Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->NE Release NET Norepinephrine Transporter (NET) NET->Presynaptic_Neuron Reuptake Reboxetine Reboxetine Reboxetine->NET Blocks NE_Reuptake->NET

Caption: Mechanism of action of Reboxetine.

Timolol_Pathway Norepinephrine Norepinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Adrenergic_Receptor Binds G_Protein G-Protein Beta_Adrenergic_Receptor->G_Protein Activates Timolol Timolol Timolol->Beta_Adrenergic_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Cellular_Response Cellular Response (e.g., Increased Heart Rate) cAMP->Cellular_Response Activates Protein Kinase A

Caption: Beta-adrenergic signaling and inhibition by Timolol.

PK_Workflow Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data_Analysis Pharmacokinetic Modeling (AUC, Cmax, t½, etc.) Analysis->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: General workflow for a pharmacokinetic study.

A Comparative Guide to the Structural Validation of Novel Molecules Synthesized from 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical techniques for validating the structure of novel molecules derived from the starting material 1-Morpholin-4-ylacetone. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities. The following sections detail the experimental protocols for essential validation methods, present a comparative summary of the data they provide, and illustrate the workflow for structural elucidation.

Introduction to Structural Validation

The synthesis of novel molecules is a cornerstone of drug discovery and materials science. When a new molecule is synthesized from a precursor like this compound, rigorous structural validation is imperative to confirm that the obtained product matches the intended molecular structure. This process involves a combination of spectroscopic and analytical techniques that, when used in concert, provide an unambiguous structural assignment. The primary methods employed for the characterization of novel small organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique offers unique insights into the molecular architecture, and their combined data provides the highest level of confidence in the assigned structure.

Comparative Analysis of Validation Techniques

The choice of analytical techniques for structural validation depends on the nature of the synthesized molecule and the information required. Below is a comparative summary of the most common methods used.

Table 1: Comparison of Key Structural Validation Techniques

Technique Information Provided Sample Requirements Strengths Limitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.5-10 mg, soluble in deuterated solvent.Provides detailed information on the proton framework of the molecule.Can be complex to interpret for large molecules with overlapping signals.
¹³C NMR Number of unique carbon atoms and their chemical environment (e.g., sp³, sp², sp).10-20 mg, soluble in deuterated solvent.Directly observes the carbon backbone of the molecule.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).10-20 mg, soluble in deuterated solvent.Essential for unambiguously assigning complex structures and piecing together molecular fragments.Requires more instrument time and expertise for interpretation.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight (typically to four decimal places), allowing for the determination of the elemental formula.< 1 mg, soluble and ionizable.Extremely sensitive and provides the molecular formula, a critical piece of data for a new compound.Does not provide direct information on the connectivity of atoms.
X-ray Crystallography The exact three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.High-quality single crystal (0.1-0.3 mm).Provides the absolute, unambiguous structure of the molecule.Growing a suitable crystal can be a significant challenge and is not always possible.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).< 1 mg, solid or liquid.Quick and easy method to identify the presence or absence of key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10 mg of the novel compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2.0 s, and 1024 scans. The chemical shifts are reported in ppm relative to the solvent signal.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for all 2D experiments. For HMBC, a long-range coupling constant of 8 Hz is typically used. Data is processed using appropriate NMR software.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute this solution to approximately 10 µg/mL in the same solvent.

  • Instrumentation: Analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode. The sample is introduced via direct infusion at a flow rate of 5 µL/min. The mass spectrum is acquired over a mass range of m/z 100-1000. The instrument is calibrated using a known reference standard immediately prior to analysis to ensure high mass accuracy.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Other methods such as vapor diffusion or cooling crystallization may also be employed.

  • Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected at a controlled temperature (typically 100 K) using a diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software packages such as SHELXL. The final structure is validated and visualized.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process and the relationships between the different analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation A This compound + Reagents B Chemical Reaction A->B C Crude Product B->C D Column Chromatography C->D E Pure Novel Molecule D->E F NMR (1H, 13C, 2D) E->F G HRMS E->G H X-ray Crystallography E->H I IR Spectroscopy E->I J Structure Confirmed F->J G->J H->J I->J

Caption: Workflow from synthesis to structural confirmation.

G cluster_info Information Derived cluster_tech Analytical Technique A Molecular Formula Final Final A->Final Final Structure B Carbon-Proton Framework B->Final Final Structure C Atom Connectivity C->Final Final Structure D 3D Atomic Arrangement D->Final Final Structure E Functional Groups E->Final Final Structure HRMS HRMS HRMS->A NMR_1D 1D NMR (1H, 13C) NMR_1D->B NMR_2D 2D NMR (COSY, HMBC) NMR_2D->C XRAY X-ray Crystallography XRAY->D IR IR Spectroscopy IR->E

Caption: Relationship between techniques and derived data.

Safety Operating Guide

Proper Disposal of 1-Morpholin-4-ylacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Morpholin-4-ylacetone is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, a clear and compliant disposal procedure is essential to protect both laboratory personnel and the environment.[1] Based on the characteristics of similar morpholine compounds, this compound should be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.[2]

  • Waste Identification and Characterization: The first step is to characterize the waste. Based on the properties of the related compound Morpholine, this compound should be treated as hazardous waste, likely exhibiting flammable, corrosive, and toxic properties.[1][3]

  • Waste Segregation:

    • Contaminated Materials: All items that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be considered hazardous waste.[4]

    • Liquid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container.[4] Do not mix with other chemical waste unless compatibility has been confirmed.[4][5]

  • Containerization: Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[1] The container must be in good condition with a secure lid.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1] The label must also include:

    • The full chemical name: "this compound".[4]

    • The primary hazards (e.g., Flammable, Corrosive, Toxic).[1][4]

    • The accumulation start date (the date the first drop of waste was added).[1]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[1] This area should be well-ventilated and secure, away from incompatible materials.[4] The use of secondary containment is recommended to prevent the release of material in case of a leak.[2][4]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Provide the EHS department with a complete and accurate description of the waste.[1] The disposal will be carried out by a licensed hazardous waste contractor.[4]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[1][3] This can lead to environmental contamination and damage to plumbing systems.[1]

    • DO NOT dispose of this compound in the regular trash.[1]

Hazard Data for Morpholine (as a proxy)

Hazard ClassificationDescription
Physical Hazards Flammable liquid and vapor.[3][6]
Health Hazards Harmful if swallowed.[6][7] Toxic in contact with skin or if inhaled.[3][6][7] Causes severe skin burns and eye damage.[3][6] Suspected of damaging fertility or the unborn child.[3]
Environmental Hazards Not classified as environmentally hazardous according to dangerous goods regulations, but release to the environment should be avoided.[3][8]

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Characterize Waste as Hazardous (Flammable, Corrosive, Toxic) A->B C Select Compatible, Leak-Proof Container (e.g., HDPE) B->C D Collect Waste (Liquid & Contaminated Solids) C->D E Label Container: 'Hazardous Waste' Chemical Name Hazards Accumulation Date D->E F Store in Designated, Secure, Ventilated Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide Waste Information to EHS G->H I Waste Pickup by Licensed Hazardous Waste Contractor H->I J Complete Hazardous Waste Manifest I->J K Transport to Permitted TSDF Facility J->K P1 Do Not Pour Down Drain P2 Do Not Dispose in Regular Trash

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Morpholin-4-ylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1-Morpholin-4-ylacetone (CAS No. 6704-35-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid.[1] Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact with the liquid.[1]
Eye Protection Safety goggles or a face shield.To protect against splashes.[1]
Skin and Body Laboratory coat and closed-toe shoes. An additional chemical-resistant apron is recommended when handling larger quantities.To protect against skin exposure and contamination of personal clothing.[1]
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood.To minimize inhalation of vapors.[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the chemical.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that an appropriate spill kit is readily available.

  • Personal Protective Equipment : Wear all required PPE as outlined in Table 1.

  • Dispensing : Handle the chemical in a well-ventilated area or a chemical fume hood.[1] Avoid breathing vapors.[1]

  • Transfer : When transferring, use appropriate tools and techniques to minimize splashing and aerosol generation.

  • Closing Containers : After use, ensure the container is tightly closed.[1]

  • Decontamination : Wash hands and any exposed skin thoroughly after handling.[1]

Storage Requirements

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol

  • Evacuate : Immediately evacuate the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect : Carefully collect the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate : Clean the spill area with soap and water.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[1]
Ingestion Clean the mouth with water and then drink plenty of water. Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow

A Characterize Waste (this compound) B Select Compatible Container (e.g., HDPE) A->B  Containerize C Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C  Label D Store in Designated Area (Secure, Ventilated) C->D  Store E Arrange for Professional Disposal (Contact EHS) D->E  Dispose

Figure 1. General workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Guidance

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization : Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE).

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and associated hazards (Combustible Liquid).

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal : Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[1] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and to arrange for pickup.

Chemical and Physical Properties

Understanding the properties of this compound is key to its safe handling.

Table 2: Physicochemical Data

PropertyValue
Physical State Liquid[1]
Appearance Colorless[1]
Boiling Point 117 - 122 °C / 242.6 - 251.6 °F[1]
Flash Point 68.3 °C / 154.9 °F[1]
Specific Gravity 0.995[1]
Molecular Formula C7H13NO2[2]
Molecular Weight 143.19[2]

Logical Relationship of Safety Controls

The implementation of safety measures follows a logical hierarchy to ensure maximum protection.

cluster_0 Hazard Control Hierarchy cluster_1 Chemical Handling A Elimination/Substitution (Use a less hazardous chemical if possible) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., Safe Work Practices, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D F Potential Hazards (Inhalation, Skin/Eye Contact) D->F   Mitigates E This compound (Combustible Liquid) E->F

Figure 2. Logical relationship between hazard controls and the handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.